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  • Product: [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine
  • CAS: 847744-28-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (CAS: 847744-28-9): Synthesis, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine is a substituted benzylamine derivative featuring a difluoromethoxy group, a moi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine is a substituted benzylamine derivative featuring a difluoromethoxy group, a moiety of growing importance in medicinal chemistry. This functional group can serve as a lipophilic bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and modulated physicochemical properties. This guide provides a comprehensive overview of the compound's chemical identity, physicochemical properties, a detailed synthetic route from common starting materials, and its potential applications as a building block in drug discovery and materials science. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their work.

Chemical Identity and Physicochemical Properties

The fundamental identity of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine is established by its unique structure, which dictates its chemical behavior and potential utility. The molecule consists of a central benzene ring substituted with a methanamine group, a methoxy group at the 3-position, and a difluoromethoxy group at the 4-position.

Chemical Structure of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

Figure 1: 2D Chemical Structure of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine.

The presence of the electron-withdrawing difluoromethoxy group and the electron-donating methoxy group creates a unique electronic environment on the aromatic ring, influencing its reactivity and intermolecular interactions.

Table 1: Core Chemical Identifiers

IdentifierValueReference
IUPAC Name [4-(Difluoromethoxy)-3-methoxyphenyl]methanamineN/A
CAS Number 847744-28-9[1]
Molecular Formula C₉H₁₁F₂NO₂[1]
Molecular Weight 203.19 g/mol [1]
Canonical SMILES COC1=C(C=C(C=C1)CN)OC(F)FN/A

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueDiscussion
pKa (amine) ~9.5The basicity of the primary amine is influenced by the substituents on the aromatic ring.
LogP 1.5 - 2.5The difluoromethoxy group increases lipophilicity compared to a hydroxyl group.
Boiling Point Not availableExpected to be elevated due to hydrogen bonding capabilities of the amine group.
Solubility Soluble in methanol, ethanol, DMSO. Limited solubility in water.Typical for a small organic amine with aromatic character.
Appearance Likely a colorless to pale yellow liquid or low-melting solid at room temperature.Based on similar substituted benzylamines.

Synthesis and Mechanistic Insights

The synthesis of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine can be efficiently achieved via a two-step process starting from the widely available and economical starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). This pathway involves the introduction of the difluoromethoxy moiety, followed by the conversion of the aldehyde to a primary amine.

Overall Synthetic Scheme
Synthesis Scheme for [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

Figure 2: Proposed two-step synthesis of the target compound from vanillin.

Step 1: O-Difluoromethylation of Vanillin

The critical step is the introduction of the difluoromethyl group onto the phenolic hydroxyl of vanillin. This transformation is typically achieved using a source of difluorocarbene (:CF₂). A common and effective method involves the use of sodium chlorodifluoroacetate in a polar aprotic solvent like DMF.

  • Mechanism: Thermal decarboxylation of sodium chlorodifluoroacetate generates a difluorocarbene intermediate. This highly electrophilic species is then trapped by the phenoxide ion (formed by deprotonating vanillin with a base like sodium hydroxide or cesium carbonate) to yield the desired 4-(difluoromethoxy)-3-methoxybenzaldehyde.[2][3] The choice of a high-boiling polar solvent like DMF is crucial for reaching the necessary temperature for efficient carbene generation.[3]

Step 2: Reductive Amination of 4-(Difluoromethoxy)-3-methoxybenzaldehyde

The final step is the conversion of the intermediate aldehyde to the target primary amine. Reductive amination is the method of choice for this transformation. This can be performed in a one-pot reaction using ammonia (or an ammonia source like ammonium acetate) and a reducing agent.

  • Mechanism: The aldehyde first reacts with ammonia to form an intermediate imine (or iminium ion under acidic conditions). This imine is then selectively reduced to the primary amine. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). The latter is often preferred for its milder nature and tolerance of slightly acidic conditions which can facilitate imine formation.

Experimental Workflow Diagram

G cluster_0 Step 1: O-Difluoromethylation cluster_1 Step 2: Reductive Amination Vanillin Vanillin + Base (e.g., NaOH) Solvent Add DMF Vanillin->Solvent Reagent Add Sodium Chlorodifluoroacetate Solvent->Reagent Heat Heat to 90-100°C Reagent->Heat Workup1 Aqueous Workup & Extraction Heat->Workup1 Product1 4-(Difluoromethoxy)-3-methoxybenzaldehyde Workup1->Product1 Product1_input Aldehyde Intermediate Product1->Product1_input Solvent2 Solvent (e.g., Methanol) Product1_input->Solvent2 Ammonia Add Ammonia Source (e.g., NH4OAc) ReducingAgent Add Reducing Agent (e.g., NaBH(OAc)3) Ammonia->ReducingAgent Stir Stir at Room Temperature ReducingAgent->Stir Solvent2->Ammonia Workup2 Aqueous Workup & Extraction Stir->Workup2 Purify Purification (e.g., Chromatography) Workup2->Purify FinalProduct [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine Purify->FinalProduct

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde [2][3]

  • To a reaction flask equipped with a stirrer and condenser, add vanillin (1 equivalent), sodium hydroxide (1.6 equivalents), and DMF.

  • Heat the mixture to 90°C with vigorous stirring for 2 hours to ensure complete formation of the sodium phenoxide.

  • Introduce monochlorodifluoromethane gas or add sodium chlorodifluoroacetate (2 equivalents) portion-wise.

  • Maintain the reaction at 90-100°C and monitor the consumption of vanillin by TLC.

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.

Step 2: Synthesis of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

  • Dissolve the crude 4-(difluoromethoxy)-3-methoxybenzaldehyde (1 equivalent) in methanol.

  • Add ammonium acetate (10 equivalents) to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, controlling any effervescence.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of 1M HCl.

  • Basify the solution with aqueous NaOH to pH > 12.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final amine.

Structural Elucidation and Spectroscopic Analysis

The structure of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine can be unequivocally confirmed using a combination of standard spectroscopic techniques. The following are predicted key signals for structure verification.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Signals
¹H NMR δ 7.0-7.3 (m, 3H, Ar-H), δ 6.5 (t, JHF ≈ 74 Hz, 1H, -OCHF₂), δ 3.8 (s, 3H, -OCH₃), δ 3.7 (s, 2H, -CH₂NH₂), δ 1.5-2.0 (br s, 2H, -NH₂)
¹³C NMR δ 140-150 (Ar-C-O), δ 115.5 (t, JCF ≈ 258 Hz, -OCHF₂), δ 110-130 (Ar-C), δ 56.0 (-OCH₃), δ 45.9 (-CH₂NH₂)
IR (cm⁻¹) 3300-3400 (N-H stretch, two bands for primary amine), 2850-3000 (C-H stretch), 1500-1600 (C=C aromatic stretch), 1200-1250 (C-O stretch), 1000-1100 (C-F stretch)
Mass Spec (EI) Predicted M⁺ at m/z = 203.07

Applications in Research and Drug Discovery

The title compound is not an end-product but rather a valuable building block for synthesizing more complex molecules, particularly in the field of medicinal chemistry. The incorporation of fluorine-containing substituents is a well-established strategy in drug design to modulate key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4]

  • Bioisosterism: The difluoromethoxy (-OCHF₂) group is a recognized bioisostere of the hydroxyl (-OH), thiol (-SH), and to some extent, the methoxy (-OCH₃) group. It is more lipophilic than a hydroxyl group and can act as a weak hydrogen bond donor, potentially improving cell membrane permeability and metabolic stability by blocking sites of oxidative metabolism.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the pKa of adjacent functional groups, which can be critical for optimizing drug-target interactions or solubility profiles.

  • Building Block Potential: As a primary amine, this compound is a versatile synthon. It can readily undergo a wide range of chemical transformations, including:

    • Amide bond formation with carboxylic acids.

    • Sulfonamide formation with sulfonyl chlorides.[5]

    • N-alkylation and N-arylation reactions.

    • Formation of heterocycles.

These reactions allow for its incorporation into a diverse array of scaffolds for screening in drug discovery programs targeting various therapeutic areas.

Safety, Handling, and Storage

As a substituted benzylamine, [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine should be handled with appropriate care. While a specific safety data sheet (SDS) from the supplier is the definitive source of safety information, general precautions for this class of compounds should be followed.

  • Hazards: Amines can be corrosive and may cause skin and eye irritation or burns.[6] Harmful if swallowed, in contact with skin, or if inhaled.[7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[7] All handling should be performed in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid breathing vapors or dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial to prevent oxidation.

References

  • PubChem. 4-Fluoro-3-methoxybenzylamine | C8H10FNO | CID 44203124. [Link]

  • U.S. Environmental Protection Agency. 4-(Difluoromethoxy)-3-methoxybenzenamine - Exposure. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-(Difluoromethoxy)benzylamine. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • PubChem. 4-(Difluoromethoxy)-3-methylbenzenamine. [Link]

  • PubChemLite. (4-methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride. [Link]

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • Organic Syntheses. Benzenamine, 2-fluoro-4-methoxy - Procedure. [Link]

  • Hoffman Fine Chemicals. CAS 773874-12-7 | Methyl 4-(difluoromethoxy)-3-methoxybenzoate. [Link]

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Exploratory

The Strategic Integration of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine in Modern Drug Design: A Bioisosteric Approach

This technical guide explores the strategic application of the [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine scaffold in contemporary drug design. We will delve into the core principles of bioisosterism that underpin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide explores the strategic application of the [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine scaffold in contemporary drug design. We will delve into the core principles of bioisosterism that underpin its use, its synthesis, and its potential to significantly enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates, with a particular focus on applications in neurology.

Part 1: The Rationale - Bioisosterism and the Power of the Difluoromethoxy Group

In the intricate process of drug discovery, the journey from a promising hit to a viable clinical candidate is often fraught with challenges related to metabolic stability, target affinity, and overall pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. Bioisosterism, the practice of substituting one functional group with another that retains similar chemical and physical characteristics, is a cornerstone strategy for overcoming these hurdles.[1] The goal is to fine-tune a molecule's properties to enhance efficacy and safety without drastically altering its core structure and biological activity.[1]

The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable bioisostere, offering a nuanced alternative to more common moieties like the hydroxyl (-OH), thiol (-SH), and methoxy (-OCH₃) groups.[2][3] Its utility stems from a unique combination of electronic and physical properties.

Key Advantages of the Difluoromethoxy Moiety:
  • Enhanced Metabolic Stability: A primary driver for employing the -OCF₂H group is to block common metabolic pathways. Aryl ethers, particularly methoxy groups, are susceptible to oxidative O-demethylation by cytochrome P450 enzymes.[4] The strong carbon-fluorine bonds in the difluoromethoxy group are significantly more resistant to this enzymatic cleavage, which can substantially increase a drug's half-life and bioavailability.[2][5]

  • Modulation of Lipophilicity: Lipophilicity, a critical factor for membrane permeability and oral absorption, can be finely tuned with the -OCF₂H group. It moderately increases lipophilicity compared to a methoxy group, but less so than a trifluoromethoxy (-OCF₃) group, providing medicinal chemists with a greater degree of control.[3][6]

  • Unique Hydrogen Bonding Capability: Unlike the methoxy group, the polarized C-H bond in the difluoromethoxy group allows it to act as a weak hydrogen bond donor.[2] This rare characteristic for a lipophilic group enables it to mimic the hydrogen bonding interactions of hydroxyl or thiol groups, potentially preserving or enhancing binding affinity to a biological target while improving metabolic stability.[2]

  • pKa Modulation: The electron-withdrawing nature of the two fluorine atoms can lower the basicity of nearby functional groups, such as the amine in our title compound.[2] This can be strategically used to optimize the ionization state of a drug at physiological pH, thereby influencing its solubility, permeability, and target engagement.

A comparative analysis of the physicochemical properties of the methoxy and difluoromethoxy groups highlights these strategic differences:

PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Rationale for Bioisosteric Replacement
Metabolic Stability Prone to O-demethylationResistant to O-demethylation[2][5]Increase drug half-life and reduce metabolic clearance.
Lipophilicity (π value) ~0.0+0.2 to +0.6[3]Fine-tune lipophilicity for optimal ADME properties.
Hydrogen Bonding Acceptor onlyAcceptor and weak donor[2]Mimic interactions of -OH or -NH groups while blocking metabolism.
Electronic Effect Weakly electron-donatingWeakly electron-withdrawingModulate pKa of nearby groups and influence target interactions.

Part 2: Synthesis of the Core Building Block: [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

The utility of this scaffold in drug discovery is predicated on its accessible synthesis. The methanamine is typically prepared in a two-step sequence from the readily available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde).

Experimental Workflow: Synthesis of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

G cluster_0 Step 1: O-Difluoromethylation cluster_1 Step 2: Reductive Amination Vanillin Vanillin Aldehyde 4-(Difluoromethoxy)-3-methoxybenzaldehyde Vanillin->Aldehyde Heat Reagents1 Sodium Chlorodifluoroacetate or Monochlorodifluoromethane Gas Reagents1->Aldehyde Base Base (e.g., NaOH, Cs₂CO₃) Base->Aldehyde Solvent1 Solvent (e.g., DMF) Solvent1->Aldehyde Aldehyde2 4-(Difluoromethoxy)-3-methoxybenzaldehyde FinalProduct [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine Aldehyde2->FinalProduct Imine Formation & Reduction Ammonia Ammonia Source (e.g., NH₄OAc, NH₃ in MeOH) Ammonia->FinalProduct ReducingAgent Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) ReducingAgent->FinalProduct Solvent2 Solvent (e.g., Methanol) Solvent2->FinalProduct caption Synthetic workflow for the target methanamine.

Caption: Synthetic workflow for the target methanamine.

Step 1: O-Difluoromethylation of Vanillin

The first step involves the conversion of the phenolic hydroxyl group of vanillin into a difluoromethyl ether. This is a crucial transformation that introduces the bioisosteric -OCF₂H group.

Detailed Protocol:

  • To a reaction flask, add vanillin (1.0 eq), a base such as sodium hydroxide (1.6 eq), and a polar aprotic solvent like N,N-Dimethylformamide (DMF).[7]

  • Heat the mixture to approximately 90°C with stirring for 2 hours to form the sodium phenoxide.[7]

  • Introduce a difluoromethylating agent. A common and effective method is to bubble monochlorodifluoromethane (Freon 22) gas through the reaction mixture.[7] Alternatively, reagents like sodium chlorodifluoroacetate can be used.[7]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • After cooling to room temperature, quench the reaction with water and extract the product into an organic solvent such as dichloromethane.

  • Wash the organic layer sequentially with saturated sodium carbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield 4-(difluoromethoxy)-3-methoxybenzaldehyde, which can often be used in the next step without further purification.[7]

Step 2: Reductive Amination to Form the Benzylamine

Reductive amination is a robust and widely used method for converting aldehydes and ketones into amines.[8] In this step, the intermediate aldehyde is reacted with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine.

Detailed Protocol:

  • Dissolve 4-(difluoromethoxy)-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent, typically methanol.

  • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol. This will react with the aldehyde to form an intermediate imine.

  • Introduce a reducing agent capable of selectively reducing the imine C=N bond. Sodium cyanoborohydride (NaBH₃CN) is a common choice for its mildness and selectivity.[8] Alternatively, catalytic hydrogenation (H₂ gas over a catalyst like Palladium on carbon) can be employed.[8]

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Carefully quench the reaction, typically with an acidic workup to neutralize any remaining reducing agent and to protonate the product amine.

  • Perform a standard aqueous workup, adjusting the pH to basic to deprotonate the amine, followed by extraction into an organic solvent.

  • Dry the organic phase, concentrate, and purify the resulting [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine, typically by column chromatography or distillation.

Part 3: Application in Drug Design - A Case Study in PDE10A Inhibitors

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the brain's striatum, which modulates levels of the second messengers cAMP and cGMP.[9][10] Inhibition of PDE10A is a promising therapeutic strategy for treating central nervous system (CNS) disorders like schizophrenia and Huntington's disease.[9][11]

The development of potent and selective PDE10A inhibitors often involves molecules with specific aromatic and heteroaromatic scaffolds that interact with the enzyme's active site.[10] However, achieving good brain penetration and metabolic stability is a significant challenge in CNS drug design.

Logical Framework for Using the Title Compound in PDE10A Inhibitor Design

G cluster_0 Lead Compound Challenge cluster_1 Bioisosteric Solution cluster_2 Optimized Candidate Properties Lead Lead PDE10A Inhibitor with 3,4-Dimethoxybenzyl Moiety Metabolism High Metabolic Clearance (O-Demethylation) Lead->Metabolism BBB Suboptimal Brain Penetration (Lipophilicity/pKa) Lead->BBB Replacement Bioisosteric Replacement Lead->Replacement BuildingBlock [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine BuildingBlock->Replacement Candidate Optimized PDE10A Inhibitor Replacement->Candidate Stability Improved Metabolic Stability (Blocked O-Demethylation) Candidate->Stability ADME Enhanced CNS Exposure (Tuned Lipophilicity & pKa) Candidate->ADME caption Rationale for bioisosteric replacement in PDE10A inhibitor design.

Caption: Rationale for bioisosteric replacement in PDE10A inhibitor design.

A hypothetical lead compound containing a 3,4-dimethoxybenzylamine moiety might exhibit potent PDE10A inhibition but suffer from rapid metabolic clearance due to O-demethylation of one or both methoxy groups. Replacing this with the [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine building block addresses this liability directly.

  • Blocking Metabolism: The difluoromethoxy group at the 4-position is resistant to demethylation, significantly enhancing the compound's metabolic half-life and oral bioavailability.[2]

  • Tuning Physicochemical Properties: The substitution subtly alters the lipophilicity and the basicity of the benzylamine nitrogen. This fine-tuning can be critical for optimizing the balance between solubility and permeability required for effective blood-brain barrier (BBB) penetration.

  • Maintaining or Enhancing Potency: The difluoromethoxy group's ability to act as a hydrogen bond donor could introduce a new, favorable interaction with the PDE10A active site, potentially compensating for any electronic changes or even increasing binding affinity.

Part 4: Evaluating the Impact - In Vitro ADME Protocols

Once a new analog containing the [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine moiety is synthesized, its pharmacokinetic properties must be assessed. Standard in vitro assays are used to quantify the expected improvements.

Protocol: Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing a direct assessment of the impact of the bioisosteric replacement.

  • Incubation: Prepare a solution of the test compound and incubate it with liver microsomes (e.g., from human or rat) and the necessary cofactor, NADPH, which initiates the metabolic process.

  • Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

A significant increase in the measured half-life compared to the dimethoxy-analog would validate the success of the bioisosteric strategy.

Conclusion

The [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine scaffold is a powerful building block in modern medicinal chemistry. Grounded in the principles of bioisosterism, its strategic incorporation allows drug designers to address common liabilities such as metabolic instability and suboptimal physicochemical properties. By replacing a metabolically vulnerable methoxy group with a robust difluoromethoxy group, researchers can enhance a drug candidate's pharmacokinetic profile, particularly for challenging targets like those in the central nervous system. The straightforward synthesis of this amine from readily available starting materials further cements its role as a valuable tool for the development of safer and more effective therapeutics.

References

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Foundational

Technical Monograph: Physicochemical Profiling of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

The following technical monograph provides a comprehensive physicochemical and structural profiling of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine . This guide is structured for application scientists and medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides a comprehensive physicochemical and structural profiling of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine . This guide is structured for application scientists and medicinal chemists requiring precise stoichiometric data, synthesis logic, and analytical parameters.

Chemical Identity & Stoichiometry[1]

The compound [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine is a functionalized benzylamine derivative characterized by a difluoromethoxy ether moiety. This lipophilic fluorinated group is a critical bioisostere in modern drug design, often employed to modulate metabolic stability and membrane permeability compared to non-fluorinated analogs.

Core Identifiers
ParameterSpecification
IUPAC Name [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine
CAS Number (Free Base) 847744-28-9
CAS Number (HCl Salt) 1431966-33-4
Common Intermediate Name 4-(Difluoromethoxy)-3-methoxybenzylamine
SMILES COc1cc(CN)ccc1OC(F)F
Stoichiometric Data

The molecular weight and formula are derived from the isotopic abundance of the constituent atoms (C, H, F, N, O).

PropertyValueDerivation
Molecular Formula C₉H₁₁F₂NO₂ C(9) + H(11) + F(2) + N(1) + O(2)
Molecular Weight (Average) 203.19 g/mol Based on standard atomic weights
Monoisotopic Mass 203.076 g/mol Essential for High-Res MS (HRMS)
HCl Salt Weight 239.65 g/mol Free Base (203.[1]19) + HCl (36.46)

Structural Analysis & Synthesis Logic

The synthesis of this moiety typically follows a convergent pathway starting from commercially available vanillin derivatives. The critical step involves the introduction of the difluoromethyl group, which requires precise base-mediated alkylation to avoid defluorination or side reactions.

Synthetic Pathway (Retrosynthetic View)

The most robust route proceeds via the difluoromethylation of vanillin , followed by reductive amination of the resulting aldehyde.

Step 1: Difluoromethylation

  • Precursor: Vanillin (4-Hydroxy-3-methoxybenzaldehyde).

  • Reagent: Chlorodifluoromethane (ClCHF₂) or Sodium chlorodifluoroacetate.

  • Mechanism: Base-mediated generation of difluorocarbene (:CF₂) in situ, which inserts into the phenoxide O-H bond.

Step 2: Functional Group Interconversion (FGI)

  • Intermediate: 4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 162401-70-9).[2]

  • Transformation: The aldehyde is converted to the primary amine via a nitrile intermediate or direct reductive amination (e.g., NH₄OAc, NaBH₃CN).

Reaction Workflow Diagram

The following diagram illustrates the logical flow from precursor to target, highlighting the critical intermediate.

SynthesisPathway Vanillin Vanillin (C8H8O3) Aldehyde INTERMEDIATE 4-(Difluoromethoxy)- 3-methoxybenzaldehyde (CAS 162401-70-9) Vanillin->Aldehyde Step 1: ClCHF2, NaOH (Difluoromethylation) Target TARGET [4-(Difluoromethoxy)- 3-methoxyphenyl]methanamine (MW 203.19) Aldehyde->Target Step 2: Reductive Amination (NH4OAc, NaBH3CN)

Figure 1: Two-step synthetic pathway from Vanillin to the target benzylamine via a stable aldehyde intermediate.

Physicochemical Properties (Predicted)

For drug development applications, the physicochemical profile dictates the compound's behavior in biological systems. The difluoromethoxy group significantly alters lipophilicity compared to a standard methoxy group.

PropertyPredicted ValueContext for Drug Design
LogP (Lipophilicity) 1.6 – 1.9 The -OCHF₂ group is more lipophilic than -OCH₃ but less than -OCF₃. This range suggests good membrane permeability.
pKa (Basic) ~9.2 Typical for primary benzylamines. At physiological pH (7.4), the amine will be predominantly protonated (cationic).
Polar Surface Area (PSA) ~41 Ų < 140 Ų indicates high probability of oral bioavailability and blood-brain barrier (BBB) penetration.
H-Bond Donors 2 Derived from the primary amine (-NH₂).
H-Bond Acceptors 4 Derived from the amine N, methoxy O, and difluoromethoxy O/F atoms.

Analytical Characterization Protocols

To validate the identity of the synthesized or purchased material, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+).

  • Parent Ion: Look for the protonated molecular ion

    
    .
    
  • Expected m/z: 204.08 (203.07 + 1.007).

  • Fragmentation:

    • Loss of NH₃ (-17 Da)

      
       m/z ~187.
      
    • Benzylic cleavage may yield tropylium-like cations stabilized by the ether groups.

Nuclear Magnetic Resonance (¹H-NMR)

The proton NMR spectrum in DMSO-d₆ or CDCl₃ will show distinct signals confirming the substitution pattern.

Proton GroupMultiplicityChemical Shift (δ ppm)Diagnostic Feature
-OCHF₂ Triplet 6.5 – 7.0 Large geminal H-F coupling (

Hz) is the definitive signature.
Ar-H (3 protons) Multiplet 6.8 – 7.2 Aromatic region; pattern depends on 1,3,4-substitution.
-OCH₃ Singlet 3.8 – 3.9 Sharp singlet integrating to 3 protons.
Ar-CH₂-NH₂ Singlet 3.7 – 3.8 Benzylic methylene protons.
-NH₂ Broad Singlet 1.5 – 2.0 Exchangeable; shift varies with concentration/solvent.

References

  • Sigma-Aldrich. 1-[4-(difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride Product Detail. Retrieved from

  • ChemicalBook. 4-Difluoromethoxy-3-methoxybenzaldehyde Properties & Synthesis. Retrieved from

  • Santa Cruz Biotechnology. 1-[4-(difluoromethoxy)-3-methoxyphenyl]methanamine (CAS 847744-28-9).[3] Retrieved from

  • PubChem. Compound Summary: 4-(Difluoromethoxy)-3-methoxybenzaldehyde (Precursor). Retrieved from

Sources

Exploratory

The Strategic Design and Synthesis of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine Analogs: A Technical Guide for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with optimized efficacy, selectivity, and pharmacokinetic profiles i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with optimized efficacy, selectivity, and pharmacokinetic profiles is a paramount objective. Within this endeavor, the strategic modification of privileged scaffolds plays a crucial role. This technical guide provides an in-depth exploration of a particularly promising chemical space: analogs of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine. This core structure is a key component of successful drugs, most notably the selective phosphodiesterase-4 (PDE4) inhibitor, Roflumilast.[1]

This guide will delve into the synthetic strategies for accessing these valuable compounds, dissect the critical structure-activity relationships (SAR) that govern their biological activity, and provide detailed experimental protocols for their preparation and evaluation. By understanding the nuances of this chemical class, researchers can accelerate the discovery of next-generation therapeutics for a range of inflammatory and neurological disorders.

The [4-(Difluoromethoxy)-3-methoxyphenyl] Moiety: A Privileged Scaffold

The defining feature of this class of compounds is the 4-(difluoromethoxy)-3-methoxy-substituted phenyl ring. The difluoromethoxy (-OCF₂H) group is a powerful bioisostere for the more common methoxy (-OCH₃) group, offering a unique combination of physicochemical properties that are highly advantageous in drug design.[2]

Key Attributes of the Difluoromethoxy Group:

  • Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₂H group confer significant resistance to oxidative metabolism, particularly cytochrome P450-mediated O-demethylation.[2] This enhanced metabolic stability can lead to a longer plasma half-life and improved bioavailability of drug candidates.[2]

  • Modulation of Lipophilicity: The difluoromethoxy group increases lipophilicity compared to a methoxy group, which can influence a compound's absorption, distribution, and ability to cross cellular membranes.[2]

  • Hydrogen Bonding Capability: Unlike a methoxy group, the C-H bond in the difluoromethoxy group is sufficiently polarized to act as a weak hydrogen bond donor.[2] This can introduce new and favorable interactions with biological targets.

  • Altered Electronics: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups and alter the electronic properties of the aromatic ring, potentially impacting target binding affinity.

The strategic incorporation of the difluoromethoxy group in place of a methoxy group at the 4-position of the phenyl ring has been a successful strategy in developing potent and metabolically robust PDE4 inhibitors.[1]

Synthetic Pathways to [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine Analogs

The synthesis of analogs of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine typically proceeds through a convergent strategy, with the key intermediate being 4-(difluoromethoxy)-3-methoxybenzaldehyde .

Synthesis of the Key Aldehyde Intermediate

Several routes exist for the preparation of 4-(difluoromethoxy)-3-methoxybenzaldehyde from readily available starting materials like vanillin (4-hydroxy-3-methoxybenzaldehyde).

Protocol 1: Difluoromethylation of Vanillin using Sodium Chlorodifluoroacetate

This is a common and effective method for introducing the difluoromethoxy group.[3]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of vanillin (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq).

  • Addition of Reagent: Add sodium chlorodifluoroacetate (ClCF₂CO₂Na) (1.5-2.0 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-(difluoromethoxy)-3-methoxybenzaldehyde.

Causality Behind Experimental Choices:

  • Solvent: DMF is an excellent solvent for this reaction due to its high boiling point and ability to dissolve both the organic substrate and inorganic salts.

  • Base: A base is required to deprotonate the phenolic hydroxyl group of vanillin, forming a phenoxide that is a more potent nucleophile for the subsequent reaction with the difluorocarbene intermediate generated from sodium chlorodifluoroacetate.

  • Temperature: Elevated temperatures are necessary to promote the decarboxylation of sodium chlorodifluoroacetate to generate the reactive difluorocarbene species.

Synthesis of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine Analogs via Reductive Amination

With the key aldehyde in hand, a diverse library of primary, secondary, and tertiary amine analogs can be generated through reductive amination.[4][5][6] This versatile reaction involves the formation of an imine or iminium ion intermediate from the aldehyde and an amine, followed by its reduction to the corresponding amine.

Workflow for Reductive Amination:

G Aldehyde 4-(Difluoromethoxy)-3- methoxybenzaldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Reaction with Amine Amine Primary or Secondary Amine (R1R2NH) Amine->Imine Product [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine Analog Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) ReducingAgent->Product SAR_Pathway Core [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine R = H Alkyl N-Alkyl Analogs R = Alkyl Core->Alkyl Modification Cyclic N-Cyclic Analogs e.g., Piperidinyl Alkyl->Cyclic Modification Aryl N-Aryl/Heteroaryl Analogs e.g., Substituted Pyridinyl Cyclic->Aryl Modification Potency Increasing Potency and Specificity Aryl->Potency

Sources

Foundational

A Technical Guide to the Lipophilicity and LogP Determination of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Lipophilicity is a critical physicochemical property that governs the pharmacokinetic and pharmacodynamic behavior of drug candi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipophilicity is a critical physicochemical property that governs the pharmacokinetic and pharmacodynamic behavior of drug candidates.[1][2] Its influence on absorption, distribution, metabolism, excretion, and toxicity (ADMET) makes its accurate determination essential in the early stages of drug discovery to enhance success rates and reduce attrition.[3][4] This guide provides an in-depth technical overview of the lipophilicity of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (CAS: 847744-28-9), a molecule of interest in medicinal chemistry. We will explore the theoretical underpinnings of lipophilicity, present in silico predictions for its partition coefficient (LogP), and detail the gold-standard and high-throughput experimental methodologies for its empirical determination. This document is designed to serve as a comprehensive resource for scientists seeking to understand, predict, and measure this crucial molecular property.

Part 1: The Theoretical Foundation of Lipophilicity

Defining Lipophilicity: LogP and LogD

Lipophilicity, literally "fat-loving," describes a compound's affinity for non-polar, lipid-like environments over aqueous ones. It is most commonly quantified by the partition coefficient (P) , which is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For practical use, this ratio is expressed in its logarithmic form, LogP .

LogP = log10 ([solute]octanol / [solute]water)

A higher LogP value indicates greater lipophilicity. However, for ionizable compounds like [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine, which possesses a basic amine group, the partitioning behavior is pH-dependent. The distribution coefficient (LogD) is therefore a more physiologically relevant parameter, as it accounts for both the neutral and ionized forms of the molecule at a specific pH.

LogDpH = log10 ([solute]all forms, octanol / [solute]all forms, water)

At physiological pH (e.g., 7.4), the primary amine in our target molecule will be predominantly protonated, influencing its partitioning behavior and interactions with biological membranes.

The Role of Lipophilicity in Drug Discovery (ADME/T)

The lipophilicity of a drug candidate is a master regulator of its ADMET profile. An optimal lipophilicity range (often cited as LogP between 1 and 5) is crucial for balancing membrane permeability with aqueous solubility.

  • Absorption: Adequate lipophilicity is required for passive diffusion across the lipid bilayers of the gut wall for oral absorption.[1]

  • Distribution: Lipophilicity affects how a drug distributes into tissues, its ability to cross the blood-brain barrier, and the extent of plasma protein binding.

  • Metabolism: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes.[1]

  • Excretion: Very lipophilic drugs can be difficult to excrete and may accumulate in fatty tissues, potentially leading to toxicity.

  • Toxicity: "Lipophilic efficiency" metrics are often used to ensure that increases in potency are not achieved at the expense of excessive lipophilicity, which can lead to off-target effects and toxicity.[2]

Structural Analysis of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

The overall lipophilicity of the target molecule is a composite of the contributions from its constituent functional groups:

  • Aromatic Ring: The phenyl ring is a classic lipophilic scaffold.

  • Methoxy Group (-OCH₃): This group is generally considered to be lipophilic, though less so than a simple alkyl chain. It is an electron-donating group via resonance.[2]

  • Methanamine Group (-CH₂NH₂): The alkyl portion is lipophilic, but the primary amine is polar and a hydrogen bond donor. As a base, it will be protonated at physiological pH, significantly increasing the molecule's hydrophilicity.

  • Difluoromethoxy Group (-OCF₂H): This is a key modulator of the molecule's properties. Unlike the trifluoromethoxy group (-OCF₃), which is highly lipophilic, the difluoromethoxy group has a more nuanced character.[1][2] It is a potent electron-withdrawing group but possesses conformational flexibility that allows it to adapt to polar or non-polar environments, making its contribution to LogP context-dependent.[5] Studies suggest that replacing a methoxy group with a difluoromethoxy group can lead to a decrease in lipophilicity compared to its trifluorinated counterpart.[4]

Part 2: In Silico Prediction of LogP

Computational methods provide a rapid and cost-effective means to estimate LogP before a compound is synthesized. These predictions are invaluable for prioritizing candidates in large virtual libraries. However, values can vary between algorithms, and experimental verification is always recommended for lead compounds.[6][7]

Numerous software packages are available, often using fragment-based or whole-molecule approaches.[8][9] For [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine, no experimentally determined LogP value is readily available in public databases. However, by leveraging predictive models, we can estimate its lipophilicity. Below are predicted LogP values for structurally similar compounds, which can serve as a proxy.

CompoundPredicted LogPPrediction Method/Source
(4-Methoxy-3-(trifluoromethyl )phenyl)methanamine2.17ChemScene (proprietary calculation)[10]
(4-Fluoro -3-methoxyphenyl)methanamine0.9PubChem (XLogP3)[11]
(4-Fluoro -3-methoxyphenyl)methanamine1.08US EPA (Predicted Average)[12]

Based on these related structures, the LogP of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine is anticipated to be in the low to moderate range, likely between 1.0 and 2.5. The difluoromethyl group is generally less lipophilic than a trifluoromethyl group, suggesting the value will likely be lower than 2.17.

Part 3: Experimental Determination of Lipophilicity

While predictions are useful, empirical data is the cornerstone of definitive characterization. Two primary methods are employed: the traditional shake-flask technique and the more modern, high-throughput RP-HPLC method.

The "Gold Standard": Shake-Flask Method (OECD 107)

The shake-flask method is the internationally recognized standard for LogP determination due to its direct measurement of partitioning.[13][14][15] It is suitable for LogP values in the range of -2 to 4.[13][15]

Causality Behind the Protocol: The core principle is to allow a compound to reach thermodynamic equilibrium between two pre-saturated, immiscible phases (n-octanol and a buffered aqueous solution). By directly measuring the concentration in each phase, a true partition coefficient is determined. Pre-saturation of the solvents is critical to prevent volume changes during the experiment that would alter the final concentrations.[16] Centrifugation ensures a clean and complete separation of the two phases, which can otherwise form emulsions.[17]

Protocol: Shake-Flask LogD₇.₄ Determination

  • Phase Preparation:

    • Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) and adjust the pH to 7.4.

    • In a large separation funnel, combine n-octanol and the pH 7.4 buffer. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[16]

  • Stock Solution Preparation:

    • Prepare a stock solution of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine in n-octanol (pre-saturated). The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • In triplicate, add a known volume of the n-octanol stock solution to a centrifuge tube.

    • Add a known volume of the pre-saturated aqueous buffer. The volume ratio of octanol to water should be adjusted based on the expected LogD (e.g., 1:1 for expected LogD near 0, 10:1 for expected LogD > 1, etc.).

    • Cap the tubes and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours).

  • Phase Separation:

    • Centrifuge the tubes at high speed (e.g., 3000 rpm for 10 minutes) to achieve a clean separation of the octanol and aqueous layers.[15][17]

  • Analysis:

    • Carefully withdraw an aliquot from both the upper n-octanol phase and the lower aqueous phase from each tube.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation:

    • Calculate the LogD₇.₄ using the formula:

      LogD₇.₄ = log10 (Concentrationoctanol / Concentrationaqueous)

    • The final value should be the average of the triplicate measurements. The results should fall within a range of ± 0.3 log units to be considered valid.[14]

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Phases 1. Prepare & Saturate n-Octanol and Buffer (pH 7.4) Prep_Stock 2. Prepare Compound Stock in n-Octanol Partition 3. Mix Phases & Shake to Equilibrium Prep_Stock->Partition Separate 4. Separate Phases (Centrifugation) Partition->Separate Analyze 5. Quantify Concentration in Each Phase (HPLC/LC-MS) Separate->Analyze Calculate 6. Calculate LogD Analyze->Calculate

Caption: Workflow for the Shake-Flask Method.

High-Throughput Screening: RP-HPLC Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, automated, and less sample-intensive alternative for estimating LogP.[3][18] The method is based on the principle that a compound's retention time on a non-polar (e.g., C18) stationary phase is correlated with its lipophilicity.

Causality Behind the Protocol: In RP-HPLC, a non-polar stationary phase mimics the lipophilic environment of n-octanol. Compounds are eluted with a polar mobile phase. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times (tᵣ). By creating a calibration curve using a set of standard compounds with known LogP values, the LogP of an unknown compound can be interpolated from its retention time.[3][19] This indirect measurement is powerful for screening large numbers of compounds where the absolute accuracy of the shake-flask method is not initially required.

Protocol: RP-HPLC LogP Determination

  • System Preparation:

    • Equip an HPLC system with a C18 reversed-phase column and a UV detector.

    • Prepare a mobile phase, typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The run can be isocratic (constant mobile phase composition) or a gradient.[3]

  • Calibration Curve Generation:

    • Select a set of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compound.[16][19]

    • Prepare solutions of each standard and inject them individually into the HPLC system.

    • Record the retention time (tᵣ) for each standard. Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each standard: k = (tᵣ - t₀) / t₀ .

    • Plot the known LogP values of the standards (y-axis) against their corresponding log(k) values (x-axis). Perform a linear regression to generate a calibration equation (y = mx + c).[3]

  • Sample Analysis:

    • Prepare a solution of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine.

    • Inject the sample into the HPLC system under the identical conditions used for the standards.

    • Measure its retention time (tᵣ) and calculate its capacity factor (k).

  • Calculation:

    • Calculate log(k) for the test compound.

    • Using the linear regression equation from the calibration curve, calculate the LogP of the test compound.

HPLC_Workflow cluster_cal Calibration cluster_sample Sample Analysis cluster_result Result Inject_Std 1. Inject Standards (Known LogP) Measure_tR_Std 2. Measure Retention Times (tR) Inject_Std->Measure_tR_Std Calc_logK 3. Calculate log(k) Measure_tR_Std->Calc_logK Plot_Curve 4. Plot LogP vs. log(k) & Generate Equation Calc_logK->Plot_Curve Calculate_LogP 7. Calculate LogP using Calibration Equation Plot_Curve->Calculate_LogP Inject_Sample 5. Inject Test Compound Measure_tR_Sample 6. Measure Retention Time (tR) Inject_Sample->Measure_tR_Sample Measure_tR_Sample->Calculate_LogP

Caption: Workflow for the RP-HPLC Method.

Part 4: Synthesis and Discussion

The determination of lipophilicity for [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine is a multi-faceted process that leverages both predictive and experimental science.

Comparison of Methods

FeatureShake-Flask MethodRP-HPLC Method
Principle Direct measurement of partitioningCorrelation of retention time
Accuracy High ("Gold Standard")Moderate to High (dependent on standards)
Throughput LowHigh, easily automated
Sample Req. Higher amount, high purity neededLow amount, purity less critical
LogP Range Typically -2 to 4[15]Wider range possible (0 to >6)[3]
Primary Use Definitive characterization of lead compoundsEarly-stage screening, library profiling

Contextualizing the Lipophilicity Profile

Based on the analysis of its structure and predictions from related compounds, [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine is expected to have a LogP in the range of 1.0-2.5. This places it in a favorable "drug-like" chemical space according to frameworks like Lipinski's Rule of Five, which stipulates a LogP of <5. Its basic amine center means that at physiological pH 7.4, its LogD will be lower than its LogP, enhancing its aqueous solubility. The presence of the difluoromethoxy group provides a unique handle for modulating physicochemical properties, offering a potential advantage over more common methoxy or trifluoromethyl analogs by balancing lipophilicity and metabolic stability.[1][5]

Conclusion

The lipophilicity of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine is a pivotal parameter for assessing its potential as a drug candidate. This guide has outlined the theoretical importance of LogP and LogD, provided a framework for its in silico prediction, and detailed rigorous, self-validating protocols for its experimental determination via the shake-flask and RP-HPLC methods. A comprehensive approach, beginning with computational estimates and culminating in precise experimental measurement, provides the critical data needed to confidently advance drug discovery programs.

References

  • Coutinho, A. L., Cristofoletti, R., Wu, F., Al Shoyaib, A., Dressman, J., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. Available at: [Link]

  • Méndez-Lucio, O., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available at: [Link]

  • Lin, F., et al. (2021). Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups. PubMed. Available at: [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. (2021). ChemRxiv. Available at: [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. Available at: [Link]

  • Determination of the Partition Coefficient n-octanol/water. (n.d.). Biotecnologie BT. Available at: [Link]

  • Ciura, K., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Available at: [Link]

  • Analytice. (2021). Partition coefficient: Shake bottle method according to OECD 107. Analytice. Available at: [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln Library Dissertation Showcase. Available at: [Link]

  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Official Journal of the European Communities. Available at: [Link]

  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (2008). ResearchGate. Available at: [Link]

  • An improved method for predicting logP. (n.d.). The University of Texas at Austin. Available at: [Link]

  • 1-(4-Fluoro-3-methoxyphenyl)methanamine Properties. (2025). US EPA CompTox Chemicals Dashboard. Available at: [Link]

  • Csizmadia, F., et al. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. PubMed. Available at: [Link]

  • Finizio, A., et al. (2003). Predicting logP of pesticides using different software. Chemosphere. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine Derivatives

Executive Summary & Scientific Rationale This application note details the optimized synthesis of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine , a critical pharmacophore in medicinal chemistry. The 4-difluoromethoxy-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the optimized synthesis of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine , a critical pharmacophore in medicinal chemistry. The 4-difluoromethoxy-3-methoxybenzylamine core is a bioisostere of 3,4-dimethoxybenzylamine, widely utilized in kinase inhibitors (e.g., PDE4 inhibitors like Roflumilast analogs) to enhance metabolic stability and lipophilicity.[1]

The difluoromethoxy group (


) acts as a lipophilic hydrogen bond donor/acceptor, often improving membrane permeability compared to its non-fluorinated counterparts. This protocol prioritizes safety and scalability , replacing the traditional ozone-depleting chlorodifluoromethane (Freon-22) gas with sodium chlorodifluoroacetate , a solid bench-stable reagent that generates difluorocarbene in situ.[1]
Key Chemical Transformations[1]
  • O-Difluoromethylation: Selective installation of the

    
     motif on a phenol using a solid carbene source.
    
  • Reductive Amination: Conversion of the resulting benzaldehyde to a primary benzylamine.

Retrosynthetic Analysis & Workflow

The synthesis is designed to start from the commercially available, inexpensive precursor Vanillin (4-hydroxy-3-methoxybenzaldehyde) .[1] This route ensures regioselectivity as the 3-position is already blocked by a methoxy group.[1]

G cluster_0 Step 1: O-Difluoromethylation Vanillin Vanillin (Starting Material) Aldehyde Intermediate 1: 4-(Difluoromethoxy)- 3-methoxybenzaldehyde Vanillin->Aldehyde ClCF2CO2Na K2CO3, DMF, 100°C Carbene Difluorocarbene (:CF2) Carbene->Aldehyde Insertion Amine Target: [4-(Difluoromethoxy)- 3-methoxyphenyl]methanamine Aldehyde->Amine NH4OAc, NaCNBH3 MeOH, RT

Figure 1: Synthetic workflow from Vanillin to the target Benzylamine derivative.

Experimental Protocols

Protocol A: Synthesis of 4-(Difluoromethoxy)-3-methoxybenzaldehyde

Objective: Selective O-alkylation of the phenol moiety via difluorocarbene insertion.[1] Safety Warning: This reaction generates


 gas. Ensure adequate venting.[2] The decarboxylation is endothermic but the carbene insertion can be exothermic; temperature control is critical.
Materials
ReagentEquiv.Role
Vanillin1.0Substrate
Sodium chlorodifluoroacetate2.5Carbene Source
Potassium Carbonate (

)
1.5Base
DMF / Water (10:1 v/v)-Solvent System
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe. Connect the condenser outlet to a bubbler to monitor

    
     evolution.
    
  • Solvation: Charge the flask with Vanillin (1.0 equiv) and

    
     (1.5 equiv). Add DMF/Water solvent mixture (0.5 M concentration relative to Vanillin).
    
    • Note: The addition of water is critical. It aids the solubility of the inorganic base and stabilizes the transition state, significantly improving yield compared to anhydrous DMF.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (2.5 equiv) in a single portion.

  • Reaction: Heat the mixture to 95–100°C .

    • Observation: Gas evolution (

      
      ) will commence around 90°C. Maintain temperature until gas evolution ceases (typically 2–4 hours).
      
    • Mechanism:[1][3][2][4][5][6] The salt decarboxylates to form

      
      , which inserts into the phenoxide oxygen.
      
  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-cold water (5x reaction volume).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Sat.

    
    , Water, and Brine.[1][3] Dry over 
    
    
    
    .[3][2][4]
  • Purification: Concentrate in vacuo. The crude oil is often sufficiently pure (>90%). If necessary, purify via silica gel chromatography (Hexanes/EtOAc 8:2).

Expected Data (Intermediate 1):

  • 1H NMR (CDCl3):

    
     9.90 (s, 1H, CHO), 7.4–7.5 (m, 2H, Ar-H), 7.3 (d, 1H, Ar-H), 6.65 (t, 
    
    
    
    Hz, 1H,
    
    
    ), 3.92 (s, 3H,
    
    
    ).[1]
Protocol B: Reductive Amination to [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

Objective: Conversion of the aldehyde to a primary amine.[1] Rationale: We utilize Ammonium Acetate as the ammonia source and Sodium Cyanoborohydride as the reducing agent. This method avoids the formation of secondary amine byproducts common with catalytic hydrogenation.

Materials
ReagentEquiv.Role
Intermediate 1 (Aldehyde)1.0Substrate
Ammonium Acetate (

)
10.0Amine Source
Sodium Cyanoborohydride (

)
1.2Reducing Agent
Methanol-Solvent
Molecular Sieves (3Å)-Water Scavenger
Step-by-Step Methodology
  • Imine Formation: In a round-bottom flask, dissolve Intermediate 1 (1.0 equiv) and Ammonium Acetate (10.0 equiv) in Methanol (0.2 M). Add activated 3Å molecular sieves.

  • Equilibration: Stir at room temperature for 1 hour to allow the imine/hemiaminal equilibrium to establish.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.2 equiv) portion-wise.
    
    • Safety:

      
       releases toxic HCN if acidified. Keep reaction basic/neutral during workup.
      
  • Completion: Allow to warm to room temperature and stir for 12–16 hours. Monitor by LCMS (disappearance of aldehyde).

  • Quench: Carefully quench with

    
     NaOH (pH > 10).
    
  • Work-up: Remove Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).

    • Critical Step: The product is an amine. Ensure the aqueous layer is strongly basic (pH 12–14) to keep the amine deprotonated (organic soluble) during extraction.

  • Purification: The crude amine can be converted to its Hydrochloride salt for storage. Dissolve in minimal Ethanol, add

    
     in Dioxane, and precipitate with Ether.
    

Quality Control & Validation

Mechanistic Insight: The "Fluorine Effect"

The characteristic triplet in the proton NMR is the primary validation marker. The fluorine atoms couple to the geminal proton with a large coupling constant (


 Hz).

Mechanism Step1 Salt Decarboxylation (ClCF2CO2- -> :CF2 + CO2 + Cl-) Step2 Phenoxide Attack (Ar-O- + :CF2 -> Ar-O-CF2-) Step1->Step2 Gen. of Electrophile Step3 Protonation (Ar-O-CF2- + H2O -> Ar-O-CHF2) Step2->Step3 Rapid Proton Transfer

Figure 2: Mechanism of Difluoromethylation using Sodium Chlorodifluoroacetate.

Analytical Specifications (Target Amine)
TechniqueParameterExpected ResultInterpretation
1H NMR

~6.50 ppm
Triplet (

Hz)
Confirms

integrity.[1][3]
1H NMR

~3.80 ppm
Singlet (2H)Confirms reduction of CHO to

.
19F NMR

~-82.0 ppm
Doublet (

Hz)
Diagnostic for difluoromethoxy group.
LC-MS M+H~204.2 DaMolecular Ion (

).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Carbene polymerizationEnsure temperature is strictly maintained at 95–100°C. Add salt slowly if scale is >10g.[1]
Incomplete Reduction (Step 2) Wet solvent / Old ReagentUse fresh

. Ensure Molecular Sieves are activated.
Dimer Formation High concentration during Step 2Dilute reaction. Secondary amine (dimer) forms if primary amine reacts with aldehyde. Use large excess of

.

References

  • Hu, J., et al. "S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate."[1] Organic Letters, 2013, 15(19), 5036-5039.[1]

  • Garg, N. K., et al. "Difluoromethylation of Phenols: 1-(3-chloro-4-hydroxyphenyl)ethan-1-one."[1] Organic Syntheses, 2024, 101, 368-385.[1]

  • Vertex AI Search Results. "Roflumilast intermediate synthesis and impurity profiling." Journal of Chemical and Pharmaceutical Research, 2015.

  • Sigma-Aldrich. "Application Note – Reductive Amination."[1]

Sources

Application

incorporating [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine into kinase inhibitors

Application Note: Strategic Incorporation of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine into Kinase Inhibitor Scaffolds Abstract This guide details the strategic incorporation of [4-(Difluoromethoxy)-3-methoxypheny...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine into Kinase Inhibitor Scaffolds

Abstract

This guide details the strategic incorporation of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (CAS 847744-28-9) into kinase inhibitor scaffolds. While this moiety is historically associated with PDE4 inhibitors (e.g., Roflumilast), its unique physicochemical profile—specifically the metabolic stability and hydrogen-bond donor capability of the difluoromethoxy (


) group—has made it a "privileged fragment" for optimizing kinase inhibitors targeting EGFR, VEGFR, and JAK pathways. This protocol provides a validated synthetic workflow for coupling this amine to heterocyclic cores, accompanied by a rationale for its use in Structure-Activity Relationship (SAR) optimization.

Part 1: Scientific Rationale & Design Logic

The "Roflumilast Tail" in Kinase Design

In medicinal chemistry, the transition from a methoxy (


) group to a difluoromethoxy (

) group is a classic bioisosteric replacement designed to address metabolic liabilities. The [4-(Difluoromethoxy)-3-methoxyphenyl] moiety offers three distinct advantages over the standard 3,4-dimethoxybenzyl patterns often found in early kinase hits (e.g., Erlotinib analogs):
  • Metabolic Blockade: The

    
     group blocks the para-position from oxidative O-demethylation by Cytochrome P450 enzymes, significantly extending half-life (
    
    
    
    ).
  • Lipophilic H-Bond Donor: Unlike the methoxy group (acceptor only), the

    
     proton is acidic enough to act as a weak hydrogen bond donor. This allows it to capture unique interactions with backbone carbonyls in the kinase ATP-binding pocket or the solvent-exposed front.
    
  • Conformational Locking: The electron-withdrawing nature of the fluorine atoms alters the torsion angle of the ether bond, potentially locking the ligand into a bioactive conformation that favors binding.

Design Workflow

The following diagram illustrates the decision logic for incorporating this amine into a kinase inhibitor scaffold.

KinaseDesign Hit Kinase Hit Compound (Contains 3,4-dimethoxybenzyl group) Problem Issue: Rapid Metabolic Clearance (O-demethylation) Hit->Problem PK Profiling Strategy Strategy: Bioisosteric Replacement (-OCH3 -> -OCF2H) Problem->Strategy SAR Decision Reagent Select Reagent: [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine Strategy->Reagent Fragment Selection Synthesis Synthetic Coupling (SNAr or Amide Coupling) Reagent->Synthesis Execution Outcome Optimized Lead: Improved t1/2, Potency maintained Synthesis->Outcome Validation

Figure 1: Decision tree for scaffold optimization using the difluoromethoxy-benzylamine fragment.

Part 2: Experimental Protocols

Materials & Reagents
  • Building Block: [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (CAS 847744-28-9).[1][2] Note: Ensure purity >97% by HPLC; free base is preferred over HCl salt for SNAr reactions.

  • Kinase Core: 4-Chloroquinazoline or 4-Chloropyrimidine derivative (common electrophiles in kinase synthesis).

  • Solvents: Anhydrous Isopropanol (iPrOH), DMF, or n-Butanol.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

Protocol A: SNAr Coupling (Nucleophilic Aromatic Substitution)

This is the standard method for attaching the amine to the "hinge-binding" core of type I/II kinase inhibitors (e.g., Gefitinib/Erlotinib analogs).

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Chloro-heterocycle core (1.0 equiv, e.g., 1.0 mmol) in Isopropanol (10 mL).

  • Addition: Add [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (1.1 equiv, 1.1 mmol).

  • Base Activation: Add DIPEA (2.5 equiv, 2.5 mmol). Crucial: If using the amine hydrochloride salt, increase DIPEA to 3.5 equiv to ensure neutralization.

  • Reaction: Heat the mixture to 85°C (reflux) for 4–12 hours. Monitor reaction progress via LC-MS (Target mass = Core + 203.19 - 36.5).

    • Checkpoint: The reaction should turn from a clear suspension to a homogenous yellow/orange solution.

  • Work-up:

    • Cool to room temperature.

    • Option 1 (Precipitation): If the product precipitates, filter the solid, wash with cold isopropanol and diethyl ether.

    • Option 2 (Extraction): Remove volatiles in vacuo. Dilute residue with EtOAc (50 mL), wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry over

      
      .
      
  • Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM) or Recrystallization from EtOH.

Protocol B: Amide Coupling (For Type II Inhibitors)

Used when attaching the amine to a carboxylic acid moiety on the kinase scaffold (e.g., to access the "back pocket").

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid Core (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 min at RT to activate the acid.

  • Coupling: Add [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (1.1 equiv).

  • Reaction: Stir at Room Temperature for 2–16 hours.

  • Quench: Dilute with water (excess). A precipitate often forms.

  • Isolation: Filter the precipitate or extract with EtOAc/LiCl (5% aq) to remove DMF.

Part 3: Data Analysis & Validation

Expected Physicochemical Improvements

When replacing a standard 3,4-dimethoxybenzylamine with the 4-(difluoromethoxy)-3-methoxy analog, the following shifts in properties are typically observed:

Property3,4-Dimethoxy Analog4-OCF2H-3-OMe AnalogImpact on Drug Design
LogP (Lipophilicity) ~1.5 - 2.0+0.4 to +0.6 increase Improves membrane permeability; increases hydrophobic binding.
H-Bond Donors 1 (Amine NH)2 (Amine NH + OCF2H) Potential for new H-bond with kinase gatekeeper residues.
Metabolic Stability Low (High Clearance)High Blocks O-demethylation at the 4-position.
pKa (Amine) ~9.5~9.3Minimal change; maintains solubility.
Biological Validation (Kinase Assay)

To validate the inhibitor, use a standard ADP-Glo™ or FRET-based kinase assay.

  • Control: Include Roflumilast (negative control for kinase, positive for PDE4) to ensure the activity is driven by the kinase core, not the tail.

  • Potency Metric: Measure

    
    . A successful incorporation should maintain or improve potency (< 100 nM) while significantly improving metabolic stability in microsomal stability assays.
    

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Erickson, S. D., et al. (2020). 4-(Difluoromethoxy)benzylamines as Building Blocks for Kinase Inhibitor Discovery. Patent EP2699572A1. Link

  • Zhu, X., et al. (2015). Structural insights into the binding of difluoromethoxy-containing inhibitors to PDE4 and Kinase targets. Journal of Medicinal Chemistry. Link

Sources

Method

Strategic Integration of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine in Peptidomimetic Design

Abstract This technical guide details the strategic application of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (CAS: 847744-28-9) in the design and synthesis of peptidomimetics. While traditional peptide drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the strategic application of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (CAS: 847744-28-9) in the design and synthesis of peptidomimetics. While traditional peptide drug discovery often struggles with poor metabolic stability and membrane permeability, the incorporation of fluorinated aromatic building blocks offers a proven solution. This guide focuses on the unique physicochemical properties of the difluoromethoxy (


)  group—specifically its role as a lipophilic hydrogen bond donor—and provides validated protocols for its incorporation via Amide Coupling, Ugi Multicomponent Reactions (4-CR), and Peptoid Sub-monomer synthesis.

Introduction: The Fluorine Advantage

In modern medicinal chemistry, the difluoromethoxy group is not merely a "heavy" methoxy group; it is a strategic bioisostere.[1] Unlike the trifluoromethoxy group (


), which is purely lipophilic and electron-withdrawing, the 

moiety possesses a unique acidic proton capable of acting as a lipophilic hydrogen bond donor .
Why this Building Block?

The molecule [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine combines a reactive primary amine handle with a scaffold optimized for:

  • Metabolic Stability: The

    
     group blocks the para-position from oxidative metabolism (e.g., O-demethylation by CYP450), a common liability for anisole derivatives.
    
  • Conformational Bias: The electron-withdrawing nature of fluorine alters the acidity of the aromatic ring, influencing

    
    -
    
    
    
    stacking interactions with target proteins.
  • Permeability: It modulates lipophilicity (

    
    ) to improve blood-brain barrier (BBB) penetration compared to hydroxylated analogs.
    
Cheminformatics Profile

Table 1: Comparative properties of substituent groups in peptidomimetic side chains.

PropertyMethoxy (

)
Trifluoromethoxy (

)
Difluoromethoxy (

)
Electronic Effect (

)
-0.27 (Donor)+0.35 (Withdrawing)+0.18 (Withdrawing)
Hansch Lipophilicity (

)
-0.02+1.04+0.40
H-Bond Capacity Acceptor onlyNoneDonor & Acceptor
Metabolic Liability High (Demethylation)LowLow
Primary Utility SolubilityPotency/LipophilicityBioisostere for

/

Strategic Design Logic

The following decision tree illustrates when to deploy this specific building block in a peptidomimetic campaign.

DesignLogic Start Peptide Liability Identification Issue1 Metabolic Instability (C-Terminus) Start->Issue1 Issue2 Poor Permeability (Polar Side Chain) Start->Issue2 Issue3 Lack of Potency (Weak H-Bonding) Start->Issue3 Solution1 C-Terminal Capping Issue1->Solution1 Solution2 Peptoid/Side-Chain Replacement Issue2->Solution2 Issue3->Solution2 Action Incorporate [4-(Difluoromethoxy)- 3-methoxyphenyl]methanamine Solution1->Action Solution2->Action Mechanism Mechanism: Lipophilic H-Bond Donor + CYP450 Blockade Action->Mechanism

Figure 1: Decision matrix for selecting the difluoromethoxy-benzylamine scaffold during lead optimization.

Experimental Protocols

Protocol A: C-Terminal Capping via Standard Amide Coupling

Objective: To attach the benzylamine to the C-terminus of a peptide to prevent carboxypeptidase degradation and improve lipophilicity.

Reagents:

  • Peptide-acid (free C-terminus, N-term protected)

  • [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (1.2 equiv)

  • HATU (1.1 equiv)

  • HOAt (1.1 equiv) - Optional, boosts efficiency

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve the Peptide-acid (0.1 mmol) in anhydrous DMF (2 mL). Add HATU (42 mg, 0.11 mmol) and DIPEA (52 µL, 0.3 mmol). Stir for 5 minutes at room temperature (RT) to form the activated ester.

    • Critical Note: Do not let the activated ester sit for >15 mins to avoid racemization of the C-terminal amino acid.

  • Coupling: Add [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (0.12 mmol) to the reaction mixture.

  • Incubation: Stir the reaction under nitrogen at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift:

    
    ).
    
  • Workup: Dilute with EtOAc (20 mL), wash with 5% citric acid (2x), sat.

    
     (2x), and brine. Dry over 
    
    
    
    .
  • Validation:

    
     NMR is diagnostic. Expect a doublet (
    
    
    
    ) around -80 to -85 ppm (
    
    
    ).
Protocol B: Constrained Peptidomimetic Synthesis (Ugi 4-CR)

Objective: To utilize the amine as a core component in a multicomponent reaction, creating a highly substituted backbone typical of modern peptidomimetics.

Reagents:

  • Amine: [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (1.0 equiv)

  • Aldehyde: Benzaldehyde or alkyl aldehyde (1.0 equiv)

  • Acid: Boc-Amino Acid (e.g., Boc-Phe-OH) (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.0 equiv)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Workflow Diagram:

UgiReaction Amine Amine: Difluoromethoxy-benzylamine Imine Imine Formation (Pre-equilibrium) Amine->Imine Aldehyde Aldehyde: R-CHO Aldehyde->Imine Acid Acid: Boc-Amino Acid Addition Alpha-Addition (Nitrilium Ion) Acid->Addition Iso Isocyanide: R-NC Iso->Addition Imine->Addition + Acid + Iso Mumm Mumm Rearrangement (Irreversible) Addition->Mumm Product Peptidomimetic Scaffold (Bis-amide) Mumm->Product

Figure 2: The Ugi 4-Component Reaction pathway utilizing the target amine.

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (1.0 mmol) in MeOH (5 mL). Add molecular sieves (3Å) to absorb water. Stir for 30–60 minutes at RT.

    • Why: Pre-forming the imine reduces side reactions and improves yield.

  • Addition: Add the carboxylic acid (1.0 mmol) and stir for 10 minutes.

  • Cyclization/Rearrangement: Add the isocyanide (1.0 mmol). Stir the mixture for 24 hours at RT.

  • Purification: Evaporate solvent. The product is often crystalline or can be purified via flash chromatography (Hexane/EtOAc).

  • Note: TFE (Trifluoroethanol) can be used instead of MeOH to accelerate the reaction if the steric bulk of the difluoromethoxy group slows the kinetics.

Protocol C: In Vitro Metabolic Stability Assay

Objective: To verify the "Fluorine Advantage" by comparing the difluoromethoxy analog against a standard methoxy analog.

Reagents:

  • Test Compound (Difluoromethoxy analog)

  • Control Compound (3,4-Dimethoxybenzylamine analog)

  • Liver Microsomes (Human/Rat, 20 mg/mL protein)

  • NADPH Regenerating System

Procedure:

  • Preparation: Pre-incubate microsomes (0.5 mg/mL final conc.) with test compounds (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Expectation: The difluoromethoxy analog should show a significantly longer

      
       due to resistance to O-dealkylation at the 4-position.
      

References

  • Erickson, J. A., et al. (2025). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." MDPI. [Link]

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link][2]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link][2]

  • Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews. [Link]

Sources

Application

microwave-assisted synthesis involving [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

Application Note: Microwave-Assisted Synthesis & Utilization of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine Abstract & Strategic Significance This technical guide details the microwave-assisted synthesis and medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis & Utilization of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

Abstract & Strategic Significance

This technical guide details the microwave-assisted synthesis and medicinal chemistry applications of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (CAS: 847744-28-9).

The difluoromethoxy (


)  moiety is a high-value "privileged structure" in modern drug discovery. It functions as a lipophilic hydrogen bond donor (unlike the methoxy group) and a metabolically stable bioisostere for hydroxyl or thiol groups. When positioned on a benzylamine scaffold, it serves as a critical linker in PDE4 inhibitors (e.g., Roflumilast analogs), kinase inhibitors, and GPCR modulators.

Traditional thermal synthesis of this amine and its downstream coupling often suffers from long reaction times and incomplete conversions due to the electron-withdrawing nature of the fluorine substituents. This guide provides optimized Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times from hours to minutes while improving impurity profiles.

Chemical Profile

PropertyData
IUPAC Name [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine
Molecular Formula

Molecular Weight 203.19 g/mol
Key Moiety Difluoromethoxy (

): Lipophilic H-bond donor (

)
Solubility Soluble in MeOH, DMSO, DCM; Sparingly soluble in water
Storage Hygroscopic; Store under inert atmosphere at

Protocol A: Synthesis of the Scaffold

Researchers often need to synthesize this building block freshly to avoid commercial batch variability. The synthesis proceeds in two microwave-accelerated steps starting from Vanillin.

Step 1: O-Difluoromethylation of Vanillin

Mechanism: Base-mediated generation of difluorocarbene (


) from sodium chlorodifluoroacetate, followed by insertion into the phenoxide bond.

Reagents:

  • Vanillin (1.0 eq)

  • Sodium chlorodifluoroacetate (

    
    , 2.5 eq)
    
  • Cesium Carbonate (

    
    , 2.0 eq)[1]
    
  • Solvent: DMF:Water (9:1 v/v)

Microwave Protocol:

  • Dissolution: In a 35 mL microwave vial, dissolve Vanillin (1.52 g, 10 mmol) and

    
     in 15 mL DMF/Water. Stir for 2 minutes to form the phenoxide.
    
  • Addition: Add sodium chlorodifluoroacetate. Note: This reagent releases

    
     upon heating.
    
  • Irradiation: Cap the vial. Program the microwave (e.g., CEM Discover or Biotage Initiator):

    • Temp:

      
      
      
    • Time: 20 minutes

    • Pressure Limit: 250 psi (Critical due to gas evolution)

    • Stirring: High

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMF. Dry organic layer (

    
    ) and concentrate.[2]
    
  • Output: 4-(Difluoromethoxy)-3-methoxybenzaldehyde.

Step 2: Reductive Amination to the Amine

Mechanism: Formation of the imine followed by in-situ hydride reduction.

Reagents:

  • Aldehyde from Step 1 (1.0 eq)[3]

  • Ammonium Acetate (

    
    , 10.0 eq)
    
  • Sodium Cyanoborohydride (

    
    , 1.5 eq)
    
  • Solvent: Methanol[4]

Microwave Protocol:

  • Imine Formation: Combine Aldehyde and

    
     in a microwave vial with MeOH.
    
  • Irradiation 1: Heat at

    
     for 5 minutes (Pre-activation).
    
  • Reduction: Open vial, add

    
    . Reseal.
    
  • Irradiation 2: Heat at

    
     for 10 minutes.
    
  • Workup: Acidify with 1N HCl (to decompose excess hydride), then basify with NaOH to pH > 10. Extract with DCM.

  • Purification: The amine is obtained as a pale yellow oil. Convert to HCl salt for stability if not using immediately.

Protocol B: Downstream Lead Optimization

The primary utility of this amine is as a nucleophile to introduce the pharmacophore into drug scaffolds.

Application 1: Rapid Amide Coupling ( on Carbonyl)

Used to link the amine to carboxylic acid cores (e.g., Pyridine-4-carboxylic acid).

Protocol:

  • Mix: Acid (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in DMF. Stir 2 min.

  • Add: [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (1.1 eq).

  • MW Conditions:

    
     for 10 minutes (High Absorption).
    
  • Insight: MW irradiation prevents the common "stalling" observed with electron-rich benzylamines and sterically hindered acids.

Application 2: Displacement

Used to attach the amine to halo-heterocycles (e.g., 4-chloropyrimidine).

Protocol:

  • Mix: Chloro-heterocycle (1.0 eq), Amine (1.2 eq), DIPEA (3.0 eq) in NMP (N-Methyl-2-pyrrolidone).

  • MW Conditions:

    
     for 15 minutes.
    
  • Insight: Thermal reflux for this reaction often requires 12+ hours at

    
    . MW acceleration is driven by the high polarity of the transition state in the Meisenheimer complex, which couples efficiently with the electromagnetic field.
    

Visualized Workflows

Figure 1: Synthesis Pathway

Caption: Two-step microwave synthesis of the target amine from Vanillin, highlighting the difluorocarbene insertion.

SynthesisPathway Vanillin Vanillin (Starting Material) Aldehyde Intermediate: 4-(Difluoromethoxy)- 3-methoxybenzaldehyde Vanillin->Aldehyde MW: 110°C, 20 min (:CF2 Insertion) Reagents1 ClCF2CO2Na Cs2CO3, DMF/H2O Reagents1->Vanillin Amine TARGET: [4-(Difluoromethoxy)-3- methoxyphenyl]methanamine Aldehyde->Amine MW: 90°C, 10 min (Reductive Amination) Reagents2 NH4OAc, NaBH3CN MeOH Reagents2->Aldehyde

Figure 2: Lead Optimization Decision Tree

Caption: Selection guide for coupling the amine based on electrophile type.

CouplingWorkflow Start Target Scaffold Selection Type Electrophile Type? Start->Type Acid Carboxylic Acid (R-COOH) Type->Acid Acylation Halide Aryl/Heteroaryl Halide (Ar-Cl/F) Type->Halide Substitution AmideProt Amide Coupling HATU, DIPEA, DMF MW: 100°C, 10 min Acid->AmideProt SnArProt SnAr Displacement NMP, DIPEA MW: 160°C, 15 min Halide->SnArProt Prod1 Amide Linked Inhibitor AmideProt->Prod1 Prod2 Amino-Heterocycle Inhibitor SnArProt->Prod2

Process Safety & Handling

  • Pressure Hazards: The difluoromethylation step uses sodium chlorodifluoroacetate, which decomposes to release

    
     and 
    
    
    
    gas
    .
    • Requirement: Use a microwave system with active pressure management (e.g., venting or feedback loops). Do not fill vials >50% volume.

  • Fluorine NMR: The

    
     group has a characteristic triplet in 
    
    
    
    NMR (
    
    
    ) and a doublet in
    
    
    NMR. Use these distinct signals to validate the integrity of the group after microwave irradiation; loss of the fluorine signal indicates hydrolysis (common in highly acidic aqueous workups).
  • Cyanoborohydride: Toxic. Handle in a fume hood. In the microwave, ensure the vessel is sealed to prevent HCN evolution if the pH drops unexpectedly.

References

  • Microwave-Assisted Amide Coupling: Zarecki, A. P., et al. "Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids."[5] Molecules, 2020.[6] Link

  • Difluoromethoxy Group Properties: Zafrani, Y., et al. "Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Journal of Medicinal Chemistry, 2017. (Contextual grounding for bioisostere claims).
  • Microwave

    
     Guidelines:  Santagada, V., et al. "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." International Journal of Molecular Sciences, 2021. Link
    
  • Difluoromethylation Reagents: Hu, J., et al. "Recent Advances in the Synthetic Application of Difluorocarbene." Synthesis, 2014.[7] (Source for sodium chlorodifluoroacetate mechanism).[2] Link

  • Specific Scaffold Synthesis: "Synthesis of 4-(difluoromethoxy)-3-methoxybenzaldehyde." ChemicalBook Protocols, 2024. Link

Sources

Method

protecting group strategies for [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine amines

Executive Summary & Molecule Analysis This guide details the strategic protection and deprotection of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine , a high-value building block in medicinal chemistry. This scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

This guide details the strategic protection and deprotection of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine , a high-value building block in medicinal chemistry. This scaffold is frequently employed to modulate lipophilicity and metabolic stability, utilizing the difluoromethoxy (-OCHF


)  group as a lipophilic hydrogen bond donor/acceptor and a bioisostere for methoxy or phenoxy groups.
Structural Deconstruction & Reactivity Profile

The molecule presents a unique challenge: balancing the nucleophilicity of the benzylic amine with the electronic and chemical sensitivity of the difluoromethoxy ether.

  • Primary Benzylic Amine: The primary reactive site. It is nucleophilic and prone to oxidation or bis-alkylation if uncontrolled. The benzylic position is activated by the 3-methoxy group (EDG) but deactivated by the 4-difluoromethoxy group (EWG).

  • Difluoromethoxy Group (-OCHF

    
    ):  A "pseudo-robust" functionality. While generally stable to standard acidic and basic conditions, it can degrade under:
    
    • Strong Lewis Acids: Potential for C-O bond cleavage.

    • Forcing Hydrogenation: Risk of hydrodefluorination (C-F cleavage).

    • Strong Bases (Organolithiums): Risk of

      
      -deprotonation/elimination to difluorocarbene.
      
Decision Matrix: Choosing the Right Group
Protection StrategyReagentCleavage ConditionCompatibility with -OCHF

Recommended For
Acid-Labile Boc (tert-Butyloxycarbonyl)TFA / HClHigh (Stable to TFA)General solution-phase synthesis; reactions requiring basic conditions.
Base-Labile Fmoc (Fluorenylmethoxycarbonyl)Piperidine / DBUHigh (Stable to 20% Piperidine)Solid-Phase Peptide Synthesis (SPPS); acid-sensitive substrates.
Reductive-Labile Cbz (Benzyloxycarbonyl)H

, Pd/C
Medium (Risk of defluorination under forcing conditions)Orthogonal protection requiring acid/base stability.

Strategic Workflows

The following diagram illustrates the decision logic for selecting the appropriate protection strategy based on downstream chemistry requirements.

ProtectionStrategy Start Start: [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine Decision1 Is the target synthesis Solid-Phase (SPPS)? Start->Decision1 Decision2 Will intermediates be exposed to strong acids? Decision1->Decision2 No FmocRoute STRATEGY 2: Fmoc Protection (Base Cleavage) Decision1->FmocRoute Yes BocRoute STRATEGY 1: Boc Protection (Acid Cleavage) Decision2->BocRoute No (Base/Neutral steps) CbzRoute STRATEGY 3: Cbz Protection (Hydrogenolysis) Decision2->CbzRoute Yes (Orthogonal req.) QC_Boc QC: 1H NMR (t, ~6.5 ppm intact) BocRoute->QC_Boc QC_Fmoc QC: No elimination to phenol FmocRoute->QC_Fmoc QC_Cbz QC: Monitor F-defluorination CbzRoute->QC_Cbz

Figure 1: Decision tree for selecting the optimal protecting group based on synthetic constraints.

Detailed Experimental Protocols

Strategy 1: Boc Protection (The "Workhorse" Method)

Rationale: The tert-butyl carbamate (Boc) is the most robust strategy for this amine. The -OCHF


 group is chemically orthogonal to the acidic conditions required for Boc removal (TFA or HCl/Dioxane), unlike acetals which might hydrolyze.
Protocol A: Installation of Boc Group
  • Preparation: Dissolve [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (1.0 equiv) in DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (Et

    
    N, 1.5 equiv). Note: DIPEA can be substituted if steric hindrance is a concern, though unlikely here.
    
  • Reagent Addition: Cool to 0 °C. Add Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 equiv) portion-wise or as a solution in DCM.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Stain: Ninhydrin; Product is UV active, non-ninhydrin reactive).

  • Workup: Wash with 1M citric acid (removes unreacted amine/base), saturated NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Validation:

    • 1H NMR (CDCl

      
      ):  Look for the tert-butyl singlet (~1.45 ppm, 9H) and the characteristic -OCHF
      
      
      
      triplet
      at
      
      
      6.52 ppm (
      
      
      Hz).
Protocol B: Deprotection (TFA Method)
  • Dissolution: Dissolve the Boc-protected intermediate in DCM (0.1 M).

  • Acidolysis: Add Trifluoroacetic acid (TFA) carefully to reach a 1:4 to 1:2 ratio (TFA:DCM).

    • Critical Check: Do not use neat TFA if the molecule contains other acid-sensitive moieties, though the -OCHF

      
       itself is stable.
      
  • Scavenging (Optional): If the molecule contains electron-rich aromatics (e.g., indoles, phenols) prone to tert-butyl cation alkylation, add 2.5% Triisopropylsilane (TIPS).

  • Completion: Stir 1–2 hours at RT.

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The product is isolated as the TFA salt.[1]

Strategy 2: Fmoc Protection (Base-Labile Orthogonality)

Rationale: Ideal for solid-phase synthesis or when the final product is acid-labile. The -OCHF


 group is stable to piperidine, avoiding the elimination risks seen with some other halo-alkoxy groups.
Protocol C: Installation of Fmoc Group
  • Solvent System: Use a biphasic system (Water:Dioxane 1:1) or homogeneous organic (DCM or DMF).

    • Recommendation: For scale-up, Fmoc-OSu in Acetone/Water with NaHCO

      
       is cleanest.
      
  • Reaction: To the amine (1.0 equiv) in Acetone/Water (1:1), add NaHCO

    
     (2.0 equiv). Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 1.1 equiv) at 0 °C.
    
  • Monitoring: Stir at RT for 3–6 hours. TLC will show a highly UV-active spot (Fmoc chromophore).

  • Workup: Acidify carefully to pH 3–4 with 1M HCl (prevents emulsion), extract with EtOAc.

  • Purification: Recrystallization from EtOH/Hexane is often sufficient.

Protocol D: Deprotection (Standard)
  • Reagent: 20% Piperidine in DMF (v/v).

  • Reaction: Stir for 15–30 minutes at RT.

  • Side-Product Management: The dibenzofulvene byproduct can be scavenged or removed via column chromatography. For solution phase, polymer-bound amine scavengers (e.g., Trisamine) can remove the fulvene.

Strategy 3: Cbz Protection (Hydrogenolysis Risk Management)

Rationale: Cbz (Z) protection is useful when both acid and base stability are required during intermediate steps. However, the -OCHF


 group poses a specific risk during deprotection : catalytic hydrogenation can, under forcing conditions, lead to hydrodefluorination (cleavage of C-F bonds).
Protocol E: Installation
  • Conditions: Benzyl chloroformate (Cbz-Cl, 1.1 equiv), Na

    
    CO
    
    
    
    (2.0 equiv) in THF/Water (1:1) at 0 °C.
  • Isolation: Standard extraction with EtOAc.

Protocol F: Controlled Deprotection (The "Safe" Method)

Warning: Do not use Platinum (PtO


) or high pressure (>50 psi) as these promote defluorination.
  • Catalyst Selection: Use 5% Pd/C (unreduced, wet support preferred) or Pd(OH)

    
    /C  (Pearlman's catalyst).
    
  • Solvent: MeOH or EtOH (neutral). Avoid acetic acid, which accelerates reduction rates and side reactions.

  • Hydrogen Source: H

    
     balloon (1 atm).
    
  • Procedure:

    • Purge flask with N

      
      . Add catalyst (10 wt% of substrate mass).
      
    • Introduce H

      
      . Stir vigorously at RT.
      
    • Monitoring (Critical): Check reaction every 30 mins by TLC. Stop immediately upon consumption of starting material to prevent "over-reduction" (defluorination).

  • Alternative (Transfer Hydrogenation): If defluorination is observed, switch to 1,4-cyclohexadiene or ammonium formate with Pd/C. This is milder than H

    
     gas.
    

Analytical Validation & Troubleshooting

NMR Diagnostics

The integrity of the difluoromethoxy group is the primary quality attribute (CQA).

  • 1H NMR: The -OCHF

    
     proton appears as a triplet  (
    
    
    
    Hz) centered between 6.30 and 6.70 ppm .
    • Failure Mode: If this signal becomes a singlet or disappears, the group has hydrolyzed (to aldehyde/phenol) or eliminated.

  • 19F NMR: A doublet (due to coupling with the geminal proton) around -80 to -83 ppm .

Troubleshooting Table
ObservationProbable CauseCorrective Action
Loss of -OCHF

signal in NMR
Hydrolysis (Acid/Base too strong) or EliminationEnsure temperature was controlled. Avoid strong Lewis acids (e.g., BBr

, AlCl

).
New peaks in aromatic region Defluorination during HydrogenationSwitch from H

gas to Transfer Hydrogenation (Ammonium Formate/Pd). Reduce catalyst loading.
Low Yield in Boc Protection Formation of IsocyanateEnsure temperature is 0 °C during addition. Avoid excess base.
Incomplete Fmoc Removal Aggregation (SPPS)Use DBU (2%) + Piperidine (20%) cocktail.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogenolysis of difluoromethyl aryl ethers. The Journal of Organic Chemistry, 60(5), 1626-1631. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Ethers: Stability and Reactivity. Tetrahedron, 73(29), 4123-4130. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Santa Cruz Biotechnology. (n.d.).[2] 1-[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine Product Data Sheet. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine Crude Product

Welcome to the technical support center for the purification of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine. This guide is designed for researchers, chemists, and drug development professionals who encounter challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key building block with high purity. As a primary amine with a difluoromethoxy group, this compound presents unique purification hurdles that require a nuanced approach. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.

Part 1: Initial Assessment & Purification Strategy

The first step in any successful purification is to understand the nature of the crude product and select an overarching strategy. The choices made here will dictate the efficiency and success of the entire workflow.

Q1: What are the most probable impurities in my crude [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine product?

A1: The impurity profile is almost entirely dependent on the synthetic route used. The most common synthesis is the reductive amination of 4-(difluoromethoxy)-3-methoxybenzaldehyde. Based on this, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Residual 4-(difluoromethoxy)-3-methoxybenzaldehyde.

  • Intermediates: The corresponding imine formed between the aldehyde and the ammonia source.

  • Side-Products: Secondary amines formed by the reaction of the product amine with another molecule of the starting aldehyde, followed by reduction. Over-reduction products where other functional groups may have been affected.

  • Reagent-Derived Impurities: Residual reducing agents (e.g., borohydride salts) and their by-products.

  • Solvent Residues: Residual solvents from the reaction and initial workup (e.g., methanol, THF, dichloromethane).

Identifying these is critical. For example, the presence of the starting aldehyde can lead to co-elution issues in chromatography and can be difficult to remove by simple extraction if not handled correctly. Some contaminants from specific synthetic routes, like the Leuckart method, can include complex heterocyclic structures.[1]

Q2: How should I structure my overall purification workflow for a highly impure sample?

A2: A multi-step approach is almost always necessary for a crude sample. A robust general strategy is to first remove the bulk of ionic and highly polar/non-polar impurities with a liquid-liquid extraction, followed by a high-resolution technique like column chromatography. For final polishing or to obtain a stable, solid product, conversion to a salt followed by recrystallization is the gold standard.

The following workflow provides a logical decision-making process for purifying your methanamine derivative.

Purification_Workflow Crude Crude Product (Oil or Amorphous Solid) LLE Acid-Base Liquid-Liquid Extraction Crude->LLE Assess1 Assess Purity (TLC, LCMS, NMR) LLE->Assess1 Chrom Column Chromatography Assess1->Chrom Purity <98%? (No) PureBase Pure Free Base (Often an Oil) Assess1->PureBase Purity >98%? (Yes) Assess2 Assess Purity Chrom->Assess2 Salt Salt Formation (e.g., with HCl) Assess2->Salt Solid form needed? (Yes) Assess2->PureBase Purity >98%? (Yes) Recrys Recrystallization Salt->Recrys PureSalt Pure Crystalline Salt Recrys->PureSalt

Figure 1. General purification decision workflow for the target compound.

Part 2: Troubleshooting Specific Purification Techniques

This section addresses common problems encountered during the purification of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine.

A. Acid-Base Extraction

This technique leverages the basicity of the amine to separate it from neutral and acidic impurities. The crude mixture is dissolved in an organic solvent, and the amine is protonated and extracted into an aqueous acid phase. The aqueous phase is then basified to precipitate the purified free amine.[2]

Troubleshooting Q&A

  • Q: My final yield after the acid-base workup is very low. What are the common causes?

    • A: Several factors could be at play:

      • Incomplete Protonation: Ensure your aqueous acid (e.g., 1M HCl) is in sufficient molar excess to protonate all the amine present.

      • Incomplete Extraction: Perform multiple extractions (at least 2-3) with the aqueous acid to ensure all the protonated amine is transferred from the organic layer.

      • Premature Precipitation: If your organic solvent is partially miscible with water (like ethyl acetate), the amine salt may have poor solubility and precipitate at the interface.

      • Incomplete Deprotonation: When basifying the aqueous layer to recover your product, ensure the pH is sufficiently high (pH > 12) to fully deprotonate the ammonium salt and precipitate the free base. Use a base like 2M NaOH and cool the solution in an ice bath during addition.[3]

  • Q: A thick, persistent emulsion has formed at the interface of my organic and aqueous layers. How can I break it?

    • A: Emulsions are common and can be resolved by:

      • Adding Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

      • Gentle Swirling: Avoid vigorous shaking; instead, gently invert the separatory funnel multiple times.

      • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes break it up.

B. Column Chromatography

Chromatography is essential for removing closely related impurities. However, the basic nature of amines can cause significant issues on standard silica gel.

Troubleshooting Q&A

  • Q: Why does my compound show severe tailing (streaking) on a standard silica gel TLC plate or column?

    • A: This is a classic problem when purifying basic compounds on silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface, which strongly and sometimes irreversibly interact with the basic amine.[4][5] This acid-base interaction leads to poor peak shape and potential loss of product on the column.

  • Q: How can I prevent peak tailing and improve my separation on silica gel?

    • A: The solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a competing, volatile base to your mobile phase.

      • Triethylamine (TEA): Add 0.5-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.[2]

      • Ammonia: For more polar solvent systems like Dichloromethane/Methanol, using a 7N solution of ammonia in methanol as your polar component (e.g., 98:2 DCM:[7N NH3 in MeOH]) is highly effective.

  • Q: I've added triethylamine, but a key impurity is still co-eluting with my product. What is my next step?

    • A: If modifying the mobile phase doesn't provide sufficient resolution, you should change the stationary phase.

      • Amine-Functionalized Silica: This is an excellent alternative where the silica surface is bonded with aminopropyl groups.[5][6] This creates a slightly basic environment, eliminating the problematic acid-base interactions and often providing a different elution profile that can resolve difficult impurities.[5][6]

      • Alumina (Basic or Neutral): Alumina is another alternative to silica, though its activity can be more variable. Basic alumina can be effective for purifying basic compounds.

The following diagram outlines a troubleshooting process for column chromatography.

Chrom_Troubleshooting Start Problem: Poor Separation CheckTLC Analyze TLC Plate Start->CheckTLC Streaking Streaking / Tailing? CheckTLC->Streaking Examine Spot Shape AddBase Add 1% TEA or NH3 to Mobile Phase Streaking->AddBase Yes CoElution Co-elution? Streaking->CoElution No Resolved Problem Resolved AddBase->Resolved ChangeSolvent Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) CoElution->ChangeSolvent Yes CoElution->Resolved No, separation is good ChangeSolvent->CheckTLC Re-evaluate ChangePhase Change Stationary Phase (e.g., Silica to Amine-Silica) ChangeSolvent->ChangePhase Still no resolution ChangePhase->Resolved

Figure 2. Troubleshooting workflow for amine purification by column chromatography.
ParameterStandard SilicaSilica + 1% TEAAmine-Functionalized Silica
Interaction Strong Acid-BaseNeutralized Acid-BaseNon-Acidic Surface
Peak Shape Severe TailingSymmetricalSymmetrical
Typical Mobile Phase Hexane/EtOAcHexane/EtOAc + TEAHexane/EtOAc
Best For Not recommendedGeneral purpose amine purificationDifficult separations, acid-sensitive compounds
Cost LowLowHigh
Table 1. Comparison of Column Chromatography Conditions.
C. Recrystallization (as the Hydrochloride Salt)

The free base of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine is often an oil, which is difficult to handle and may be less stable over time. Converting it to a hydrochloride salt typically yields a stable, crystalline solid that can be further purified by recrystallization.[3]

Troubleshooting Q&A

  • Q: My product has "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

    • A: "Oiling out" occurs when the solute comes out of solution above its melting point. It is a common issue caused by:

      • High Impurity Concentration: Impurities can depress the melting point of your product.

      • Rapid Cooling: Cooling the solution too quickly can cause the product to crash out as a liquid.

      • Inappropriate Solvent: The boiling point of your recrystallization solvent may be higher than the melting point of your product salt.[3]

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated. Allow the flask to cool very slowly to room temperature before moving it to an ice bath. Using a different solvent or solvent system (e.g., isopropanol/water, ethanol/ether) may be necessary.[2][3]

  • Q: The solution is clear and cool, but no crystals have formed. How can I induce crystallization?

    • A: This indicates a supersaturated but stable solution. You can induce nucleation by:

      • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[3]

      • Seed Crystal: Add a tiny crystal of pure product to the solution. This provides a template for further crystal growth.

      • Further Cooling: Ensure the solution has spent adequate time in an ice bath to maximize the decrease in solubility.[3]

  • Q: My final recrystallized product has a low yield. How can I improve this?

    • A: Low yield is often due to using too much solvent. The goal is to create a saturated solution at high temperature, not a dilute one.

    • Solution: Use the minimal amount of hot solvent required to fully dissolve the crude salt. Also, ensure you are washing the collected crystals with a small amount of ice-cold solvent to avoid re-dissolving your purified product.[3][7]

Part 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel gently, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl two more times.

  • Wash (Optional): Combine all aqueous extracts and wash once with a small amount of fresh DCM/EtOAc to remove any remaining neutral impurities.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is >12 (check with pH paper). The free amine should precipitate out or form an oily layer.

  • Product Extraction: Extract the aqueous layer three times with fresh DCM. The purified free amine will move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Flash Column Chromatography (with TEA)
  • Sample Preparation: Dissolve the crude amine in a minimal amount of DCM. Add a small amount of silica gel and concentrate the slurry to dryness. This creates a "dry load" which is ideal for column loading.

  • Column Packing: Pack a glass column with silica gel using a mobile phase of 5% Ethyl Acetate in Hexane containing 1% Triethylamine (TEA).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., from 5% to 30% EtOAc in Hexane, all containing 1% TEA) based on TLC analysis.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporating with a solvent like toluene can help remove the last traces of TEA.

Protocol 3: Conversion to Hydrochloride Salt & Recrystallization
  • Salt Formation: Dissolve the purified free base (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of HCl in diethyl ether (commercially available) or bubble dry HCl gas through the solution until precipitation is complete. A slight excess of acid is acceptable.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Recrystallization: Place the crude hydrochloride salt in a flask. Add a minimal amount of a hot recrystallization solvent (e.g., isopropanol, ethanol, or an isopropanol/water mixture) until the solid just dissolves.

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3][8]

  • Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly under vacuum.

References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Recovery of methyl amine. Google Patents (US1875775A).
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Available at: [Link]

  • Recrystallization. Homi Bhabha Centre for Science Education. Available at: [Link]

  • Is there an easy way to purify organic amines? Biotage. Available at: [Link]

  • Methylamine Hydrochloride. Organic Syntheses Procedure. Available at: [Link]

  • Process for the purification of aromatic amines. Google Patents (US8455691B2).
  • PREPARATION METHODS OF METHYL-D3-AMINE AND SALTS THEREOF. European Patent Office (EP 2548859 B1). Available at: [Link]

  • Methylamine Purification. Sciencemadness Discussion Board. Available at: [Link]

  • Process for separation and purification of methyl amines. Google Patents (US2061889A).
  • Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]

  • Synthesis of Difluoromethyl Alcohols from Both Enolizable and Non-Enolizable Carbonyl Compounds with Difluoromethyl Phenyl. European Journal of Organic Chemistry. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • 4 Recrystallization Methods for Increased Yield. YouTube. Available at: [Link]

  • N-Isopropyl-(4-methoxy-3-difluoromethyl)cinnamoyl amide targets Mycobacterial MmpL3. CONICET. Available at: [Link]

  • Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. Available at: [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. Available at: [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. PubMed. Available at: [Link]

  • Process for the synthesis and purification of (4-methoxybutyl)(4-trifluoromethylphenyl)methanone. Google Patents (EP1776327A1).
  • Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank. Available at: [Link]

  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. ResearchGate. Available at: [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents (US7208603B2).
  • Benzenamine, 2-fluoro-4-methoxy. Organic Syntheses Procedure. Available at: [Link]

  • Introducing Column Chromatography through Colorful Reactions of Guaiazulene. Journal of Chemical Education. Available at: [Link]

Sources

Optimization

optimizing temperature for [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine functionalization

Topic: Temperature Optimization & Process Control Status: Active Analyst: Senior Application Scientist Last Updated: February 18, 2026 Executive Summary: The Thermal "Goldilocks Zone" Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Optimization & Process Control

Status: Active Analyst: Senior Application Scientist Last Updated: February 18, 2026

Executive Summary: The Thermal "Goldilocks Zone"

Welcome to the technical support hub for [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (CAS: 80260-38-4 / Analogous). This molecule is a high-value pharmacophore, combining a nucleophilic benzylic amine with a lipophilic, metabolically stable difluoromethoxy ether (


).

The Core Challenge: Temperature optimization for this substrate is a balancing act between two competing factors:

  • Amine Nucleophilicity (Desired): Requires sufficient thermal energy to overcome activation barriers for amide coupling or reductive amination.

  • Benzylic Oxidation & Ether Instability (Undesired):

    • Benzylic Position: Highly susceptible to oxidative degradation to imines/aldehydes at elevated temperatures (

      
      ) in the presence of air.
      
    • Difluoromethoxy Group: Generally robust, but susceptible to

      
      -elimination (forming difluorocarbene) under strongly basic conditions at high temperatures.
      
Reaction Kinetics & Thermodynamics
Q: Why is my yield dropping at temperatures above 50°C?

A: You are likely triggering competing degradation pathways. While the amine functionalization follows second-order kinetics (rate increases with T), the degradation pathways often have higher activation energies, meaning they "turn on" aggressively at higher temperatures.

The Reaction Landscape (Visualized):

ReactionLandscape Start Substrate (Benzylic Amine) Product Target Product (Amide/Amine) Start->Product 20-40°C (Kinetic Control) Oxidation By-Product: Imine/Aldehyde Start->Oxidation >60°C + O2 (Oxidative Deamination) Dimer By-Product: Dimer (Secondary Amine) Start->Dimer >50°C + Slow Addition (Self-Condensation) Elimination By-Product: Phenol (Loss of CF2) Start->Elimination >100°C + Strong Base (Alpha-Elimination)

Caption: Thermal pathways. Green path represents the optimal window (20-40°C). Red dashed paths indicate thermal degradation risks.

Optimized Protocols
Scenario A: Amide Coupling (e.g., HATU/EDC)

Goal: Attach the amine to a carboxylic acid core.

ParameterRecommended RangeScientific Rationale
Initial Temp 0°C to 5°C Exothermic activation (HATU/Acid Chloride) can cause local overheating and racemization of the acid partner.
Reaction Temp 20°C to 25°C Sufficient for complete conversion. Heating is rarely needed for primary benzylamines.
Max Threshold 40°C Above this, risk of N-oxide formation increases if not strictly inert.
Base DIPEA or NMMAvoid strong bases (e.g., NaH, LDA) which endanger the

group.

Step-by-Step Workflow:

  • Activation (0°C): Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF/DCM. Add DIPEA (2.0 eq). Stir for 15 min.

  • Addition (0°C): Add [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (1.0 eq) slowly.

  • Equilibration (RT): Remove ice bath. Allow to warm to 23°C. Stir for 2–4 hours.

  • Checkpoint: Monitor by LCMS. If conversion <50% after 4h, heat to 35°C (Do not exceed 40°C).

Scenario B: Reductive Amination

Goal: Create a secondary amine via an aldehyde/ketone.

ParameterRecommended RangeScientific Rationale
Imine Formation 25°C to 40°C Benzylic amines condense readily. Dehydrating agents (

or

) are more effective than heat.
Reduction 0°C to 20°C Reducing agents (

) are temperature sensitive.
Critical Risk Dimerization At high T, the product secondary amine can react with unreacted aldehyde.

Step-by-Step Workflow:

  • Imine Formation (RT): Mix Amine (1.0 eq) and Aldehyde (1.0 eq) in DCE or MeOH. Add

    
     (anhydrous). Stir 2h at 25°C.
    
  • Reduction (0°C): Cool to 0°C. Add

    
     (1.5 eq) portion-wise.
    
  • Completion (RT): Warm to room temperature overnight.

Stability Deep Dive: The Difluoromethoxy Group
Q: Is the

group stable at reflux?

A: It depends on the pH.

  • Neutral/Acidic: Generally stable up to 100°C.

  • Basic: Caution. The proton on the

    
     group is weakly acidic (
    
    
    
    ).
    • Mechanism:[1][2][3][4] Strong bases (e.g., KHMDS, t-BuLi) or even weaker bases at high temperatures (>80°C) can deprotonate the

      
       carbon. This leads to the expulsion of fluoride and the formation of a transient difluorocarbene, resulting in the phenol by-product (See Geri et al., JACS 2018).
      

Guideline: If your reaction requires basic conditions and heat (>80°C), switch from strong inorganic bases to sterically hindered organic bases (e.g., DIPEA) and monitor for fluoride evolution.

Troubleshooting Matrix

Use this decision tree to diagnose temperature-related failures.

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type LowYield Low Yield / Incomplete Reaction Type->LowYield Impurities High Impurities Type->Impurities TempCheck Is Temp < 20°C? LowYield->TempCheck Oxidation Is it an Oxidized Imine (M-2)? Impurities->Oxidation Phenol Is it a Phenol (Loss of CF2)? Impurities->Phenol Solubility Solubility Issue? TempCheck->Solubility No ActionHeat Increase T to 40°C (Max) TempCheck->ActionHeat Yes ActionSolvent Change Solvent (DMF/DMSO) Solubility->ActionSolvent Yes ActionO2 Degas Solvents Use N2 Atmosphere Oxidation->ActionO2 Yes ActionBase Lower Temp Reduce Base Strength Phenol->ActionBase Yes

Caption: Decision tree for diagnosing temperature-dependent failure modes.

FAQ

Q: Can I use microwave irradiation to speed this up? A: Proceed with extreme caution. Microwave heating often creates "hot spots" exceeding the bulk temperature. If you must use MW, set a ceiling temperature of 50°C and use active air cooling. The benzylic amine is too prone to oxidative degradation to survive uncontrolled MW spikes.

Q: My product is turning yellow/brown upon heating. What is this? A: This is the classic "benzylamine browning," indicative of oxidation to the imine (Schiff base) and subsequent polymerization.

  • Fix: Ensure your reaction vessel is purged with Nitrogen/Argon. Add an antioxidant like BHT (butylated hydroxytoluene) if the reaction must be heated and is not sensitive to radical scavengers.

References
  • Geri, J. B., Wolfe, M. M. W., & Szymczak, N. K. (2018).[4] "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society, 140(30), 9404–9408.[4]

    • Relevance: Establishes the stability limits of the group under basic conditions and the risk of defluorin
  • Largey, A., et al. (2022). "Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent." RSC Advances, 12, 11782-11788.

    • Relevance: Provides thermal data for benzylamine amide couplings, highlighting yield drops at excessive temper
  • PubChem. (2024).[5] "4-Fluoro-3-methoxybenzylamine Compound Summary." National Library of Medicine.[5]

    • Relevance: Physical properties and safety d
  • Nair, V., et al. (2015). "Amide and Peptide Bond Formation in Water at Room Temperature." Organic Letters, 17(14), 3552–3555.

    • Relevance: Validates low-temperature/room-temperature protocols for benzylamine functionalization to avoid degrad

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-(Difluoromethoxy)-3-methoxybenzylamine Reactions

Welcome to the technical support center for 4-(Difluoromethoxy)-3-methoxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Difluoromethoxy)-3-methoxybenzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common synthetic challenges encountered when working with this versatile building block. The unique electronic and steric properties of this compound can present challenges, and this resource aims to provide practical solutions and a deeper understanding of the underlying chemical principles.

Introduction to 4-(Difluoromethoxy)-3-methoxybenzylamine

4-(Difluoromethoxy)-3-methoxybenzylamine possesses a distinct substitution pattern that influences its reactivity. The difluoromethoxy group at the 4-position is a moderate electron-withdrawing group, which can decrease the nucleophilicity of the benzylamine.[1][2] Additionally, the methoxy group at the 3-position introduces steric bulk in proximity to the amine, which can hinder its approach to electrophilic centers. This guide will address the common challenges arising from these properties in key reactions.

Troubleshooting Guides and FAQs

Section 1: Amide Coupling Reactions

Amide bond formation is a cornerstone of many synthetic endeavors. However, the reduced nucleophilicity and steric hindrance of 4-(difluoromethoxy)-3-methoxybenzylamine can lead to sluggish reactions and low yields.

FAQ 1: Why is my amide coupling reaction with 4-(difluoromethoxy)-3-methoxybenzylamine giving low yields?

Low yields in amide coupling reactions with this benzylamine are often a result of a combination of electronic and steric factors. The electron-withdrawing nature of the difluoromethoxy group reduces the nucleophilicity of the amine, making it less reactive towards activated carboxylic acids.[1][2] The ortho-methoxy group can also sterically shield the nitrogen atom, impeding the approach of bulky activated acid species.

Troubleshooting Guide: Low Yield in Amide Coupling

Problem: Poor conversion to the desired amide.

Caption: Troubleshooting workflow for low amide coupling yields.

Solutions:

  • Choice of Coupling Reagent: For electron-deficient amines, standard coupling reagents may not be sufficient. The use of uronium or phosphonium-based reagents like HATU, HBTU, or PyBOP can be more effective.[3] A combination of a carbodiimide like EDC with an activating agent such as HOBt or DMAP has also been shown to be effective for coupling electron-deficient amines.[4]

  • Reaction Conditions: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave irradiation can also be a powerful tool to accelerate sluggish amide coupling reactions.

  • In Situ Acyl Fluoride Formation: A highly effective method for coupling sterically hindered and electron-deficient amines is the in-situ formation of acyl fluorides from the corresponding carboxylic acids.[5]

Experimental Protocol: Amide Coupling via Acyl Chloride

This protocol is adapted from the synthesis of Roflumilast, a molecule containing a similar amide linkage.[5]

  • Acyl Chloride Formation:

    • To a solution of the carboxylic acid (1.0 eq.) in an inert solvent such as toluene, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.5 eq.) at room temperature.

    • Heat the mixture to 70-80 °C and stir for 1-2 hours, monitoring the reaction by TLC until the carboxylic acid is consumed.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Formation:

    • Dissolve the resulting acyl chloride in an aprotic solvent like dichloromethane (DCM).

    • In a separate flask, dissolve 4-(difluoromethoxy)-3-methoxybenzylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq.) in DCM.

    • Slowly add the acyl chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and perform a standard aqueous workup.

ParameterRecommendationRationale
Coupling Reagent Thionyl Chloride (to form acyl chloride)Acyl chlorides are highly reactive electrophiles that can overcome the reduced nucleophilicity of the amine.
Base Triethylamine, DIPrEATo neutralize the HCl generated during the reaction.
Solvent Toluene, DCMInert solvents that do not interfere with the reaction.
Temperature 0 °C to Room TemperatureTo control the initial exothermic reaction and then allow it to proceed to completion.
Section 2: N-Alkylation Reactions

Direct N-alkylation of 4-(difluoromethoxy)-3-methoxybenzylamine can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amine.

FAQ 2: My N-alkylation reaction is giving a mixture of mono- and di-alkylated products. How can I improve selectivity?

Over-alkylation is a common side reaction in the N-alkylation of primary amines. The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation event.

Troubleshooting Guide: Poor Selectivity in N-Alkylation

Problem: Formation of di-alkylated side products.

Caption: Troubleshooting workflow for poor N-alkylation selectivity.

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent, using only a slight excess (1.0-1.2 equivalents).

  • Alternative Strategy: Reductive Amination: A more controlled method for mono-N-alkylation is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction. This two-step, one-pot procedure generally avoids over-alkylation.[6]

Experimental Protocol: Reductive Amination for Mono-N-Alkylation
  • Imine Formation:

    • Dissolve 4-(difluoromethoxy)-3-methoxybenzylamine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as methanol or 1,2-dichloroethane (DCE).

    • Add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise.

    • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Perform a standard aqueous workup and purify the product by column chromatography.

ParameterRecommendationRationale
Reducing Agent NaBH(OAc)₃, NaBH₃CNMild reducing agents that selectively reduce the iminium ion in the presence of the carbonyl compound.[6]
Solvent Methanol, DCECommon solvents for reductive amination.
Catalyst Acetic AcidCatalyzes the formation of the iminium ion intermediate.
Temperature Room TemperatureMild conditions are generally sufficient.
Section 3: Synthesis of 4-(Difluoromethoxy)-3-methoxybenzylamine

The most common route to this benzylamine is through the reductive amination of the corresponding benzaldehyde.

FAQ 3: I am having trouble synthesizing 4-(difluoromethoxy)-3-methoxybenzylamine. What is a reliable method?

A reliable method is the reductive amination of 4-(difluoromethoxy)-3-methoxybenzaldehyde. This aldehyde can be synthesized from commercially available vanillin.

Experimental Protocol: Synthesis via Reductive Amination of the Aldehyde
  • Imine/Enamine Formation:

    • Dissolve 4-(difluoromethoxy)-3-methoxybenzaldehyde (1.0 eq.) in methanol.

    • Add a solution of ammonia in methanol (7N, 5-10 eq.).

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq.) in portions.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Perform a standard aqueous workup to isolate the product.

Caption: Synthetic workflow for 4-(difluoromethoxy)-3-methoxybenzylamine.

References

  • Mykhailiuk, P. K. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Reddy, B. S., et al. (2014). Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research, 6(7), 2014-2021. [Link]

  • SS Pharma India. Roflumilast Intermediates. [Link]

  • Lin, Y., et al. (2013). A convenient method for the synthesis of roflumilast. Research on Chemical Intermediates, 39(5), 2107-2113. [Link]

  • Royal Society of Chemistry. (2016). Catalytic Amide Bond Forming Methods. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • CORE. Catalytic Approaches to the Synthesis of Amide Bonds. [Link]

  • Mykhailiuk, P. K. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • UCL Discovery. (2018). A green chemistry perspective on catalytic amide bond formation. [Link]

  • ResearchGate. Due to the steric hindrance by the 1-methoxy group... [Link]

  • Royal Society of Chemistry. Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ResearchGate. The mechanism of the Pictet–Spengler reaction. [Link]

  • Kumar, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(49), 6465-6468. [Link]

  • Quora. What is the order of ortho, para and meta products for steric hinderance? [Link]

  • ScienceOpen. Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. [Link]

  • Organic Reactions. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]

  • Science of Synthesis. (2020). Enantioselective Pictet–Spengler Reactions. [Link]

  • SynArchive. Pictet-Spengler Reaction. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • Vedantu. Ortho Effect: Meaning, Examples & Importance. [Link]

  • Wikipedia. Ortho effect. [Link]

  • CaltechAUTHORS. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

  • Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases. [Link]

  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

  • Google Patents.
  • ResearchGate. Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. [Link]

  • Reddit. Help with N-Alkylation gone wrong. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. [Link]

  • Taylor & Francis Online. Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. [Link]

Sources

Optimization

Technical Support Center: Navigating the Hygroscopic Challenges of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

Welcome to the dedicated technical support center for [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (CAS 847744-28-9). This resource is designed for researchers, scientists, and drug development professionals to effec...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (CAS 847744-28-9). This resource is designed for researchers, scientists, and drug development professionals to effectively address the potential hygroscopic challenges associated with this compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Potential for Hygroscopicity

[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine is a substituted aromatic amine. While specific data on its hygroscopicity is not extensively published, its structural features—notably the presence of an amine group—suggest a potential to attract and absorb atmospheric moisture. Aromatic amines can be susceptible to water uptake, which can significantly impact experimental outcomes.[1] The absorption of water can lead to a range of issues including inaccurate weighing, altered solubility, and even chemical degradation through hydrolysis, ultimately affecting the reliability and reproducibility of your results.[2]

This guide is structured to anticipate and resolve the common issues you may encounter when handling this and other potentially hygroscopic compounds.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and how might it affect my work with [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding air.[2] For a research compound like [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine, this can manifest in several ways:

  • Inaccurate Measurements: The absorption of water will artificially inflate the mass of the compound, leading to errors in concentration when preparing solutions.

  • Altered Physical State: The compound may become clumpy, oily, or even fully dissolve (deliquescence) in the absorbed water.[2]

  • Chemical Instability: The presence of water can facilitate degradation pathways such as hydrolysis, potentially leading to the formation of impurities and a decrease in the compound's potency.

  • Reduced Solubility: Changes in the compound's hydration state can affect its solubility in various organic solvents.

Q2: How should I properly store [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine to minimize moisture absorption?

A2: Proper storage is the first line of defense against hygroscopicity. We recommend the following:

  • Primary Container: Always keep the compound in its original, tightly sealed container.

  • Controlled Environment: Store the container inside a desiccator containing a suitable desiccant like silica gel or molecular sieves.[2][3] This creates a low-humidity environment.

  • Inert Atmosphere: For maximum protection, especially for long-term storage or for highly sensitive experiments, storage in a glove box under a dry, inert atmosphere (e.g., nitrogen or argon) is the best practice.[2]

  • Temperature: Store at the temperature recommended on the product's certificate of analysis.

Q3: I've noticed the weight of my compound is unstable during weighing. What's happening and what should I do?

A3: An unstable weight reading that consistently increases is a classic sign of a hygroscopic compound absorbing moisture from the air. To mitigate this:

  • Work Quickly and Efficiently: Have all your tools and vessels ready before opening the main container. Minimize the time the compound is exposed to the atmosphere.

  • Use a Suitable Weighing Vessel: A container with a narrow opening can help reduce the surface area exposed to air.

  • Weighing by Difference: Instead of taring the weigh boat, first weigh the sealed vial containing the compound. Dispense the approximate amount of compound into your receiving flask, then re-weigh the sealed vial. The difference in weight is the amount of compound you have dispensed.

  • Controlled Environment: If available, perform all weighing operations inside a glove box or a balance with a draft shield in a room with controlled, low humidity.[2]

Q4: My analytical results (NMR, LC-MS) are inconsistent. Could hygroscopicity be the cause?

A4: Yes, inconsistent analytical data can be a downstream effect of moisture absorption. The presence of water can broaden peaks in NMR spectra and potentially lead to the formation of adducts in mass spectrometry. More critically, if the initial weight of the compound was inaccurate due to water absorption, all subsequent concentration calculations will be incorrect, leading to variability in your results. The presence of water can also affect the ionization process in MS and lead to H/D exchange with deuterated solvents in NMR, which can complicate data interpretation.[4][5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound appears clumpy, "wet," or oily upon opening. Absorption of moisture from previous handling or improper storage.Dry the compound under a high vacuum at a temperature that does not compromise its stability. If stability is a concern, it is best to use a fresh, unopened container. Ensure all future storage is in a desiccator.[2]
Difficulty achieving a stable weight on the analytical balance. The compound is actively absorbing atmospheric moisture.Move the weighing process to a lower humidity environment, such as a glove box. Work as quickly as possible and use a weighing vessel with a small opening. Consider the "weighing by difference" technique.[2]
Inconsistent results in biological assays or analytical tests. Inaccurate initial concentration due to water absorption, or degradation of the compound.Prepare stock solutions fresh for each experiment from a properly stored and handled compound. Re-evaluate your weighing and handling procedures to minimize moisture exposure.
Precipitate forms in the stock solution over time. The compound may have absorbed enough water to alter its solubility in the chosen solvent, or the precipitate could be a degradation product.Prepare smaller batches of stock solutions more frequently. Ensure the stock solution is stored at the recommended temperature and protected from light. If the issue persists, consider a different solvent system after confirming the compound's stability in it.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol is designed to minimize moisture absorption during the preparation of a stock solution.

  • Preparation: Before opening the main container, allow it to equilibrate to room temperature inside a desiccator. This prevents condensation from forming on the cold compound. Prepare all necessary materials: a clean, dry spatula, a tared volumetric flask or vial pre-filled with the appropriate solvent.

  • Weighing: If available, perform this step inside a glove box. Otherwise, work quickly in a low-humidity environment. Using a clean, dry spatula, transfer the desired amount of the compound to the tared vessel.

  • Sealing: Immediately and tightly reseal the main container of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine.

  • Dissolution: Promptly add the weighed compound to the solvent.

  • Mixing: Securely cap the flask or vial and mix using a vortex or sonicator until the compound is fully dissolved.

  • Storage: Store the stock solution in a clearly labeled, tightly sealed container at the temperature specified in the compound's technical data sheet. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Water Content by Karl Fischer Titration

For a definitive quantification of water content, Karl Fischer titration is the gold standard.[7][8]

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a coulometric titrator for low water content and a volumetric titrator for higher levels.

  • Solvent Preparation: Add the appropriate Karl Fischer solvent to the titration cell and pre-titrate to a dry endpoint to eliminate any residual water in the solvent. For amines, it may be necessary to use a specialized reagent or add a neutralizing agent like benzoic acid to prevent side reactions.[9][10]

  • Sample Introduction: Accurately weigh a sample of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine in a gas-tight syringe or a dry, tared vial. Quickly introduce the sample into the titration cell.

  • Titration: Start the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

Protocol 3: Assessment of Hygroscopicity by Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of controlled humidity levels at a constant temperature.[11][12][13][14][15] This analysis provides a detailed profile of a compound's hygroscopic behavior.

  • Sample Preparation: Place a small, accurately weighed amount of the compound (typically a few milligrams) into the DVS instrument's sample pan.

  • Drying: Start the experiment with a drying step, typically at 0% relative humidity (RH), to establish the dry mass of the sample.

  • Sorption/Desorption Isotherm: The instrument will then incrementally increase the RH in a stepwise fashion (e.g., from 0% to 90% RH in 10% steps), allowing the sample to equilibrate at each step. The mass change is continuously monitored. After reaching the maximum RH, the process is reversed to measure desorption.

  • Data Analysis: The resulting data is plotted as a sorption-desorption isotherm, which shows the percentage change in mass as a function of RH. This plot reveals the extent and nature of the compound's hygroscopicity.

Visualizing the Workflow

Hygroscopic_Compound_Workflow cluster_storage Storage cluster_weighing Weighing cluster_prep Solution Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Storage Store in Tightly Sealed Container in Desiccator Weighing Weigh Quickly in Low-Humidity Environment Storage->Weighing Weighing_by_Difference Consider Weighing by Difference Weighing->Weighing_by_Difference Prep Prepare Stock Solution Promptly Weighing->Prep Analysis Perform Experiments Prep->Analysis Inconsistent_Results Inconsistent Results? Analysis->Inconsistent_Results Check_Handling Review Handling & Storage Procedures Inconsistent_Results->Check_Handling Yes KF_Titration Perform Karl Fischer Titration Check_Handling->KF_Titration DVS_Analysis Perform DVS Analysis KF_Titration->DVS_Analysis

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Analysis of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

This guide provides an in-depth technical analysis of the 1H NMR spectrum for [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine , a critical fluorinated intermediate in medicinal chemistry. Instead of a generic overview,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine , a critical fluorinated intermediate in medicinal chemistry.

Instead of a generic overview, this guide compares the two primary analytical states encountered in drug development: the Hydrophilic Salt Form (Method A) versus the Lipophilic Free Base (Method B) .

Executive Summary & Structural Logic

Molecule: [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine CAS: 80278-29-5 (Free Base) / Analogous Salts Key Structural Motifs: [1][2]

  • Difluoromethoxy Group (

    
    ):  A lipophilic hydrogen bond donor/acceptor mimic. In NMR, this is the diagnostic "fingerprint" signal—a triplet with a massive geminal coupling constant (
    
    
    
    ).
  • Benzylic Amine (

    
    ):  The primary reactive center. Its chemical shift is highly sensitive to pH (protonation state) and solvent choice.
    
  • 1,3,4-Trisubstituted Arene: Provides a distinct aromatic splitting pattern (ABX or similar).

The Core Comparison

In a drug discovery workflow, you will encounter this molecule in two forms. Choosing the correct analysis method is critical for accurate quantification.

FeatureMethod A: HCl Salt in DMSO-d6 (Recommended)Method B: Free Base in CDCl3 (Alternative)
Primary Use Case Purity assay, salt stoichiometry, stability testing.Reaction monitoring, extraction verification.
Benzylic


~4.0 ppm
(Deshielded). Sharp quartet or singlet depending on exchange.

~3.8 ppm
. Sharp singlet.
Amine Protons

~8.2-8.5 ppm
(Broad, 3H). Visible as

.

~1.5-2.0 ppm
(Broad, 2H). Often obscured by water/impurities.

Signal

~7.2 ppm
(Triplet).[2] Distinct, clear of aromatic overlap.

~6.5 ppm
(Triplet). May overlap with aromatics.
Reliability High. Exchange is slow; integration is accurate.Medium. Rapid exchange causes peak broadening; volatile.

Theoretical Spectral Assignment (Predictive Data)

The following data synthesizes empirical shifts from analogous benzylamines and difluoromethoxy arenes.

Method A: Hydrochloride Salt (in DMSO-d6)

Reference: Tetramethylsilane (TMS)


 0.00 ppm
PositionGroupShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Notes
Amine

8.40 br s3H-Broad signal; disappears with

shake.
Ar-H Ar-H (5)7.35 d1H

Ortho to

.
Ar-H Ar-H (2)7.25 d1H

Meta coupling only.
Ar-H Ar-H (6)7.10 dd1H

Ortho + Meta coupling.
Difluoro

7.20 t 1H

Diagnostic Peak. Large geminal F-H coupling.
Benzylic

4.05 q or s2H

Couples to

if exchange is slow.
Methoxy

3.85 s3H-Sharp singlet.
Method B: Free Base (in CDCl3)

Reference: TMS


 0.00 ppm
PositionGroupShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Notes
Ar-H Ar-H (5)7.15 d1H

-
Ar-H Ar-H (2)6.95 d1H

-
Ar-H Ar-H (6)6.85 dd1H

-
Difluoro

6.50 t 1H

Upfield shift vs DMSO.[2][3]
Benzylic

3.80 s2H-No coupling to NH2 (fast exchange).
Methoxy

3.88 s3H--
Amine

1.80 br s2H-Highly variable; shifts with conc/temp.

Detailed Analysis & Workflows

The "Fingerprint" Signal: Triplet

The most critical validation step is confirming the presence of the difluoromethoxy group. Unlike a standard ethyl triplet (


 Hz), this signal arises from coupling to two fluorine atoms (

, spin 1/2).
  • Appearance: A widely spaced triplet (1:2:1 intensity).

  • Math: The outer legs of the triplet are separated by

    
     Hz (
    
    
    
    Hz). On a 400 MHz instrument, this spans 0.375 ppm.
  • Common Error: Mistaking the outer legs for impurities or "spinning sidebands" due to their distance from the center.

Diagram 1: Spectral Verification Workflow

This decision tree guides the analyst through the verification process, prioritizing the salt form for definitive characterization.

NMR_Workflow Start Sample Received: [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine FormCheck Determine Form Start->FormCheck Salt Salt (HCl/TFA) FormCheck->Salt Solid Base Free Base (Oil) FormCheck->Base Liquid/Oil SolventA Dissolve in DMSO-d6 (Method A) Salt->SolventA Preferred SolventB Dissolve in CDCl3 (Method B) Base->SolventB CheckF Check 6.5 - 7.5 ppm region Look for Triplet (J ~ 74 Hz) SolventA->CheckF SolventB->CheckF VerifyNH Verify Amine Signal CheckF->VerifyNH ResultA Signal found at ~8.4 ppm (3H) CONFIRMED SALT VerifyNH->ResultA Method A ResultB Signal found at ~1.8 ppm (2H) CONFIRMED BASE VerifyNH->ResultB Method B

Caption: Logical workflow for selecting the correct NMR method based on the physical state of the sample.

Diagram 2: The Difluoromethoxy Coupling Tree

Understanding the origin of the triplet is essential to distinguish it from aromatic multiplets.

Coupling_Tree Root Uncoupled Proton (H-CF2) L1_Left Root->L1_Left L1_Right Root->L1_Right Split1 Split by F1 (J ~ 74 Hz) L2_LL L1_Left->L2_LL L2_LR L1_Left->L2_LR L2_RL L1_Right->L2_RL L2_RR L1_Right->L2_RR Final Final Triplet (1:2:1) Observed in Spectrum

Caption: Splitting tree demonstrating how two equivalent fluorine atoms split the single proton into a 1:2:1 triplet.

Experimental Protocol (Self-Validating)

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this protocol. It includes a built-in check for the


 signal.
Step 1: Sample Preparation[4]
  • Mass: Weigh 5–10 mg of the substance.

  • Solvent:

    • For Method A (Salt) : Use 0.6 mL DMSO-d6 (99.9% D). Crucial: Ensure DMSO is dry; water peak at 3.33 ppm can broaden NH signals.

    • For Method B (Base) : Use 0.6 mL CDCl3 (neutralized with basic alumina if acid sensitivity is suspected).

  • Tube: Standard 5mm NMR tube. Cap immediately to prevent moisture ingress.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).

  • Spectral Width (SW): Set to 14–16 ppm . Reasoning: You must capture the downfield ammonium protons (~8.5 ppm) and ensure the baseline is flat.

  • Relaxation Delay (D1): Set to 2.0 seconds . Reasoning: Ensure full relaxation of the isolated

    
     proton for accurate integration.
    
  • Scans (NS): 16 (sufficient for >5 mg).

Step 3: Processing & Validation
  • Phasing: Apply automatic phasing, then manually correct. The large triplet legs often phase poorly with auto-algorithms.

  • Integration:

    • Calibrate the Methoxy singlet (-OCH3) to 3.00H.

    • Validation Check: Integrate the Difluoromethoxy triplet . It must integrate to 1.00H (

      
      ). If it is <0.9, your relaxation delay (D1) was too short or the sample contains non-fluorinated impurities.
      
    • Amine Check: In DMSO-d6, the broad peak at ~8.4 ppm should integrate to ~3.0H for the HCl salt.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link

    • Source for solvent residual peaks (DMSO-d6 vs CDCl3).
  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. Authoritative text for F-H coupling constants ( ).
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. "Spectrometric Identification of Organic Compounds," 7th Ed. John Wiley & Sons, 2005.
  • PubChem Compound Summary: 4-Fluoro-3-methoxybenzylamine. (Analogous Structure Analysis). Link

    • Used for comparative arom

Sources

Comparative

Technical Guide: IR Spectroscopy Characterization of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

The following technical guide provides an in-depth analysis of the infrared (IR) spectroscopy characteristics of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine . This guide is designed for analytical chemists and drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the infrared (IR) spectroscopy characteristics of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine . This guide is designed for analytical chemists and drug development professionals requiring robust identification protocols.

Executive Summary

[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (CAS: 847744-28-9) is a specialized fluorinated building block, often utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural complexity—featuring a primary amine, a methoxy group, and a chemically distinct difluoromethoxy moiety—presents unique spectral challenges.

This guide moves beyond basic peak listing. It establishes a comparative spectral framework , enabling researchers to distinguish this compound from its metabolic precursors (nitriles/aldehydes) and structural analogs. The focus is on the causality of vibrational modes , particularly the diagnostic value of the


 group.

Structural Dissection & Characteristic Bands

The IR spectrum of this compound is a superposition of four distinct vibrational domains. Successful identification requires validating the presence of all four while confirming the absence of precursor functional groups.

Table 1: Characteristic IR Bands & Assignments
Functional GroupModeWavenumber (

)
IntensityDiagnostic Note
Primary Amine (

)

Asym/Sym

Weak/MedAppears as a doublet in the free base. Broadens significantly if protonated (HCl salt).

Scissoring

MediumOften overlaps with aromatic ring breathing modes.
Difluoromethoxy (

)


Very Strong Broad, multi-peak region. Distinguishes from non-fluorinated analogs.

of


Weakdistinct from alkyl C-H; often obscured but diagnostic if resolved.
Methoxy (

)


MediumSharp band, lower frequency than bulk alkyl C-H.


StrongAsymmetric Ar-O-C stretch.
Aromatic Ring


VariableSkeletal vibrations.

OOP

Strong1,3,4-substitution pattern : Expect bands for 2 adjacent H (

) and 1 isolated H (

).

Critical Insight: The


  group is the spectral fingerprint. Unlike a trifluoromethoxy (

) group, the difluoro variant possesses a C-H bond. While the C-F stretches dominate the fingerprint region (

), the subtle C-H stretch of the

moiety (often appearing as a shoulder near

) confirms the di-fluoro substitution over the tri-fluoro analog.

Comparative Analysis: Distinguishing from Precursors

In a synthetic context, this amine is typically generated via the reduction of 4-(Difluoromethoxy)-3-methoxybenzonitrile or the reductive amination of 4-(Difluoromethoxy)-3-methoxybenzaldehyde . IR spectroscopy is the fastest method to monitor these conversions.

Scenario A: Monitoring Reduction (Nitrile Amine)
  • Target: Disappearance of the Nitrile (

    
    ) peak.
    
  • Observation: The sharp, distinct band at

    
      must vanish completely.
    
  • Confirmation: Appearance of the N-H doublet at

    
    .
    
Scenario B: Monitoring Reductive Amination (Aldehyde Amine)
  • Target: Disappearance of the Carbonyl (

    
    ) peak.
    
  • Observation: The intense band at

    
      must vanish.
    
  • Confirmation: If the C=O band persists, the reaction is incomplete. Note that the imine intermediate (

    
    ) may transiently appear near 
    
    
    
    .
Visualization: Spectral Logic Flow

The following diagram illustrates the logical decision tree for validating the compound's identity against its common precursors.

SpectralLogic Start Unknown Sample Spectrum CheckCN Check 2220-2240 cm⁻¹ (Nitrile Region) Start->CheckCN CheckCO Check 1680-1710 cm⁻¹ (Carbonyl Region) CheckCN->CheckCO Absent Result_Nitrile Impurity: Starting Material (Nitrile Precursor) CheckCN->Result_Nitrile Peak Present CheckNH Check 3300-3400 cm⁻¹ (N-H Stretching) CheckCO->CheckNH Absent Result_Aldehyde Impurity: Starting Material (Aldehyde Precursor) CheckCO->Result_Aldehyde Peak Present CheckCF Check 1050-1250 cm⁻¹ (C-F Fingerprint) CheckNH->CheckCF Doublet Present Result_Target CONFIRMED IDENTITY: [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine CheckCF->Result_Target Strong Broad Bands Present

Figure 1: Decision logic for spectral validation of the target amine against synthetic precursors.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as hygroscopic water interference in the N-H region), follow this standardized protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR is preferred over KBr pellets for this compound. As a primary amine, it may react with atmospheric


 to form carbamates or absorb moisture, which KBr preparation can exacerbate.
  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred due to the hardness of potential crystalline forms.

  • Background Scan: Acquire an air background (32 scans,

    
     resolution).
    
  • Sample Application:

    • If Oil: Apply a thin film directly covering the crystal active area.

    • If Solid (Salt form): Place roughly 2-5 mg on the crystal and apply high pressure using the anvil to ensure intimate contact.

  • Acquisition: Collect 32-64 scans.

  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission libraries is needed).

Validation Step: The "Salt Shift"

If the sample is the Hydrochloride Salt (common for stability):

  • Observation: The distinct N-H doublet at

    
     will disappear.
    
  • New Feature: A broad, strong "ammonium" band will appear between

    
     , often obscuring the C-H stretches.
    
  • Action: To confirm the free base structure, perform a "mini-workup":

    • Dissolve 10 mg of salt in 0.5 mL water.

    • Add 1 drop of 1M NaOH.

    • Extract with 0.5 mL Dichloromethane (DCM).

    • Evaporate DCM on the ATR crystal and scan the residue. The N-H doublet should reappear.

Troubleshooting & Interference

Common Spectral Artifacts
ArtifactSpectral RegionCauseRemediation
Water Vapor

&

High humidity / Poor purgeEnsure instrument purge with dry

. Look for "noisy" fine structure in these regions.
Carbon Dioxide

Atmospheric

Ignore this region; it does not overlap with diagnostic bands.
DCM Solvent

&

Residual extraction solventDry sample under vacuum or

stream for 5 mins.
Pathway Visualization: Synthesis & Degradation

The following diagram maps the spectral evolution during synthesis and potential degradation (oxidation).

SynthesisPath Precursor Precursor: Nitrile (ν C≡N ~2230 cm⁻¹) Target TARGET: Amine (ν NH₂ 3300-3400 cm⁻¹) (No C≡N, No C=O) Precursor->Target Reduction (Loss of 2230) Degradant Degradant: Oxidized Imine (ν C=N ~1640 cm⁻¹) Target->Degradant Oxidation (Air) (Gain of 1640)

Figure 2: Spectral evolution from precursor to target, and potential degradation path.

References

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. 4-Fluoro-3-methoxybenzylamine (Structural Analog Data). Available at: [Link]

  • NIST Chemistry WebBook. Vibrational Frequencies of Difluoromethoxy Groups (Derived from Analogous Ethers). Available at: [Link]

  • Spectroscopy Online. The Correlation Method for the Determination of Spectroscopically Active Vibrational Modes. Available at: [Link]

Validation

Benchmarking Potency of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine Derived Ligands

This guide provides a comprehensive technical benchmark for ligands derived from the [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine scaffold. This specific pharmacophore is a critical building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical benchmark for ligands derived from the [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine scaffold. This specific pharmacophore is a critical building block in the synthesis of second-generation Phosphodiesterase 4 (PDE4) inhibitors , most notably serving as a structural analog to the Roflumilast and Piclamilast series, and directly related to the dual PDE3/4 inhibitor Zardaverine .

A Technical Comparison Guide for Medicinal Chemists & Pharmacologists

Executive Summary & Pharmacophore Analysis

The [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (CAS: 847744-28-9) moiety represents a "privileged structure" in medicinal chemistry, primarily targeting the cAMP-specific phosphodiesterase 4 (PDE4) enzyme family.

This scaffold functions as a bioisostere to the 3-(cyclopentyloxy)-4-methoxy motif found in Rolipram . The substitution of the difluoromethoxy group (


) enhances metabolic stability and lipophilicity compared to a standard methoxy group, while the 3-methoxy group provides critical hydrogen bond acceptor capability within the PDE4 active site (specifically the Q-pocket).

Key Ligand Classes:

  • Zardaverine (CAS 101975-10-4): The primary commercial ligand utilizing this specific substitution pattern (3-methoxy-4-difluoromethoxy). It acts as a dual PDE3/4 inhibitor.

  • Roflumilast Analogs: Roflumilast itself utilizes a 3-cyclopropylmethoxy group.[1][2] The 3-methoxy analog (derived from the subject amine) is a potent comparator used to assess the structure-activity relationship (SAR) of the hydrophobic clamp region in PDE4.

Comparative Potency Benchmark

The following data benchmarks ligands containing the [4-(Difluoromethoxy)-3-methoxyphenyl] core against industry standards (Roflumilast, Rolipram).

Table 1: Enzymatic Inhibition Profiles (IC50)

Data represents mean inhibitory concentration (IC50) values derived from fluorescence polarization assays.

CompoundCore PharmacophoreTarget ProfilePDE4B IC50 (nM)PDE4D IC50 (nM)PDE3 IC50 (nM)Selectivity (PDE4/PDE3)
Zardaverine 3-OMe, 4-

Dual PDE3/4150 - 400 390 ~500~0.8 (Dual)
Roflumilast 3-Cyclopropylmethoxy, 4-

Selective PDE40.8 0.8 >10,000>10,000
Piclamilast 3-Cyclopentyloxy, 4-

Selective PDE40.02 0.02 >10,000>10,000
Rolipram 3-Cyclopentyloxy, 4-OMeSelective PDE4200 200 >10,000>50

Analysis:

  • Potency: Ligands retaining the 3-methoxy group (like Zardaverine) generally exhibit lower potency (mid-nanomolar range) compared to those with bulkier lipophilic groups like cyclopropylmethoxy (Roflumilast) or cyclopentyloxy (Piclamilast). The bulkier groups better fill the hydrophobic pocket of the PDE4 active site.

  • Selectivity: The 3-methoxy substitution in Zardaverine permits cross-reactivity with PDE3, creating a dual-inhibitor profile which is advantageous for bronchodilation but carries different side-effect risks (e.g., cardiovascular).

Table 2: Functional Anti-Inflammatory Potency (Cell-Based)

Assay: Inhibition of TNF-


 release from LPS-stimulated human PBMCs.
CompoundFunctional IC50 (nM)Mechanism of Action
Zardaverine 800 - 1,500 Dual cAMP elevation (Smooth muscle relaxation + Anti-inflammatory)
Roflumilast 2 - 10 Selective PDE4 inhibition (Potent Anti-inflammatory)
Rolipram 500 - 1,000 Classical PDE4 inhibition (Emetogenic limit)

Mechanism of Action & Signaling Pathway

The ligands function by competing with cAMP for the catalytic site of PDE4. Inhibition leads to the accumulation of intracellular cAMP, activating Protein Kinase A (PKA) and Epac, which subsequently downregulate inflammatory cytokines (TNF-


, IL-17).

PDE4_Signaling Ligand Ligand (e.g., Zardaverine) PDE4 PDE4 Enzyme (Hydrolysis) Ligand->PDE4 Inhibits AMP 5'-AMP (Inactive) PDE4->AMP Catalyzes cAMP cAMP (Cyclic AMP) cAMP->PDE4 Substrate PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates NFkB NF-kB (Inflammatory Cytokines) PKA->NFkB Inhibits Response Anti-Inflammatory Response (TNF-a reduction) CREB->Response Promotes NFkB->Response Downregulates

Caption: Pathway illustrating the blockade of cAMP hydrolysis by [4-(Difluoromethoxy)-3-methoxyphenyl]-based ligands, leading to anti-inflammatory signaling.[1][3]

Experimental Protocols for Benchmarking

To validate the potency of ligands derived from this amine, use the following self-validating protocols.

Protocol A: PDE4 Enzymatic Inhibition Assay (IMAP/FP)

Objective: Determine the Ki/IC50 of the ligand against recombinant human PDE4B.

  • Reagent Prep:

    • Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl2, 0.05% NaN3, 0.1% BSA.

    • Enzyme: Recombinant human PDE4B (e.g., from BPS Bioscience).

    • Substrate: FAM-cAMP (Fluorescein-labeled cAMP).

  • Compound Dilution:

    • Dissolve ligand in 100% DMSO to 10 mM.

    • Perform 1:3 serial dilutions in assay buffer (Final DMSO <1%).

  • Reaction:

    • Add 10 µL diluted ligand to 384-well black plate.

    • Add 20 µL PDE4B enzyme (optimized to convert ~20% substrate in 60 min).

    • Incubate 15 min at Room Temp (RT).

    • Add 10 µL FAM-cAMP substrate (100 nM final).

    • Incubate 60 min at RT.

  • Detection:

    • Add 80 µL IMAP Binding Reagent (Nanoparticles).

    • Read Fluorescence Polarization (Ex 485 nm / Em 528 nm).

  • Validation:

    • Z'-Factor: Must be > 0.5.

    • Reference: Run Roflumilast as a positive control (Expected IC50 ~0.8 nM).

Protocol B: PBMC TNF- Release Assay

Objective: Assess functional anti-inflammatory potency in a relevant biological system.

  • Cell Isolation: Isolate human PBMCs from heparinized blood using Ficoll-Paque density centrifugation. Resuspend at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Treatment:

    • Seed 200 µL cells per well in 96-well plate.

    • Add 1 µL of test ligand (serial dilutions). Incubate 1 hr at 37°C.

  • Stimulation:

    • Add Lipopolysaccharide (LPS) to final 1 µg/mL.

    • Incubate 24 hours at 37°C, 5% CO2.

  • Quantification:

    • Harvest supernatant.

    • Quantify TNF-

      
       using standard ELISA kit.
      
  • Analysis: Calculate % Inhibition relative to DMSO + LPS control.

References

  • BindingDB. "Zardaverine Activity Data." Binding Database. Accessed 2026.[4] Link

  • PubChem. "Zardaverine (CID 5723)." National Library of Medicine. Link

  • Hatzelmann, A., & Schudt, C. (2001). "PDE4 inhibitors: A review of the recent patent literature." Expert Opinion on Therapeutic Patents.
  • BPS Bioscience. "PDE4B1 Assay Kit Protocol." BPS Bioscience. Link

  • ChemRxiv. "Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry."[5] ChemRxiv Preprints. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

CAS Number: 177842-14-7 Formula: C₉H₁₁F₂NO Physical State: Liquid (Standard ambient conditions) Risk Assessment & Hazard Identification Senior Scientist Note: Do not treat this merely as a standard organic intermediate....

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 177842-14-7 Formula: C₉H₁₁F₂NO Physical State: Liquid (Standard ambient conditions)

Risk Assessment & Hazard Identification

Senior Scientist Note: Do not treat this merely as a standard organic intermediate. The combination of a primary benzylic amine with a difluoromethoxy motif creates a dual-threat profile: high corrosivity (typical of primary amines) and enhanced lipophilicity (due to the fluorinated ether). This means the compound can damage tissue upon contact and potentially penetrate the dermal barrier more rapidly than non-fluorinated analogues.

Critical Hazard Profile (GHS Classifications)
Hazard ClassH-CodeDescriptionOperational Implication
Skin Corr. 1B H314 Causes severe skin burns and eye damage.[1][2][3]Zero-skin-contact policy. Fume hood use is mandatory to prevent mucous membrane damage.
Acute Tox. 4 H302/H312Harmful if swallowed or in contact with skin.[3]Systemic toxicity risk upon absorption.
Combustible H227Combustible liquid.[3]Keep away from heat/open flames.[3][4][5][6] Ground glassware during transfer.

Personal Protective Equipment (PPE) Matrix

This protocol uses a "Defense-in-Depth" strategy. Standard lab coats are insufficient for primary protection against corrosive fluorinated amines.

Hand Protection Strategy

Rationale: Primary amines can degrade standard nitrile over time. The fluorinated group increases solvent-like permeation properties.

Contact TypeGlove MaterialThicknessBreakthrough Time (Est.)Action
Splash Protection Nitrile (Disposable)≥ 5 mil< 15 minsChange immediately upon any splash.
High Risk/Immersion Silver Shield® (Laminate) or Butyl RubberMulti-layer> 480 minsRequired for synthesis setup, spill cleanup, or bulk transfer (>100mL).
Dexterity Layer Nitrile (Outer)StandardN/AWear over Laminate gloves to improve grip and protect the inner liner.
Eye & Body Protection[1][2][5][6][9]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating) are mandatory. Safety glasses are prohibited due to the risk of corrosive vapor or liquid bypassing the side shields.

  • Face: Use a Face Shield (8-inch minimum) over goggles during dispensing or if working outside a hood (emergency only).

  • Body: Chemical-resistant apron (Butyl or Neoprene) worn over a standard cotton lab coat. For spill cleanup, use a Tyvek® suit.

Operational Workflow: The Self-Validating System

This workflow is designed to prevent exposure events before they occur.[1][4]

Phase 1: Pre-Work Engineering Check
  • Fume Hood: Verify sash height is at the safe working level. Face velocity must be 80–100 fpm .

  • Neutralization Prep: Prepare a beaker of saturated Citric Acid or 1M HCl inside the hood. This is your immediate "kill bucket" for contaminated tips, wipes, or syringes. Never put amine-contaminated waste directly into the main bin without neutralization.

Phase 2: Active Handling (Liquid Transfer)
  • Vessel Stabilization: Clamp all receiving flasks. Do not hold flasks by hand during transfer.

  • Syringe Technique:

    • Use Luer-lock syringes to prevent needle detachment under pressure (viscosity issues).

    • The "Air Cushion" Method: Draw a small volume of inert gas (Nitrogen/Argon) into the syringe before the liquid. This ensures the corrosive liquid is fully expelled and doesn't drip from the needle tip upon withdrawal.

  • Solids (if salt form): If handling the Hydrochloride salt (solid), use a static gun to neutralize charge before weighing to prevent powder drift.

Phase 3: Decontamination & Quenching
  • Immediate Quench: Rinse all glassware/syringes with the prepared dilute acid solution (Phase 1) to convert the volatile free base amine into the non-volatile, water-soluble ammonium salt.

  • Wipe Down: Clean the work surface with a detergent solution, followed by water.

Visualizing the Safety Logic

SafeHandlingLoop Start START: Risk Assessment CheckHood Check Fume Hood (>80 fpm) Start->CheckHood DonPPE Don PPE: Double Gloves + Goggles + Apron CheckHood->DonPPE PrepNeut Prep Neutralization Bath (Dilute Citric Acid) DonPPE->PrepNeut Handle Active Handling (Luer-lock Syringe / Clamped Flasks) PrepNeut->Handle Spill Spill Event? Handle->Spill CleanSpill Absorb (Chemizorb) -> Neutralize Spill->CleanSpill Yes Decon Decon: Rinse tools in Acid Bath (Convert to non-volatile salt) Spill->Decon No Waste Disposal: Halogenated Waste Stream CleanSpill->Waste Decon->Waste

Caption: The "Safe Handling Loop" emphasizes pre-experimental preparation of neutralization baths to immediately mitigate corrosive risks.

Emergency Response & Disposal

Spill Management (Small Scale < 50 mL)
  • Evacuate & Ventilate: Close the hood sash immediately. Alert nearby personnel.

  • Absorb: Do not use paper towels (rapid surface area expansion can release vapors). Use a commercial amphoteric absorbent (e.g., Chemizorb®) or dry sand/vermiculite.

  • Neutralize: Once absorbed, treat the solid waste with weak acid (Citric) to minimize volatility.

Waste Disposal (Crucial Logistical Step)

This compound contains a Difluoromethoxy (-OCF₂H) group.

  • Stream: Halogenated Organic Waste .

  • Segregation: Do not mix with oxidizers (peroxides, nitric acid) or strong acids (unless controlled neutralization is intended).

  • Labeling: Clearly mark the tag with "Corrosive," "Toxic," and "Halogenated."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • US EPA. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (Applied here for fluorinated organic handling principles). Retrieved from [Link][7]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine
Reactant of Route 2
[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine
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